3-Cyclopropyl-6-hydrazinylpyridazine
Description
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Properties
IUPAC Name |
(6-cyclopropylpyridazin-3-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c8-9-7-4-3-6(10-11-7)5-1-2-5/h3-5H,1-2,8H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYUKNGGBCPGAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Cyclopropyl-6-hydrazinylpyridazine chemical structure and properties
Title: 3-Cyclopropyl-6-hydrazinylpyridazine: A Privileged Scaffold for Fused Heterocyclic Drug Discovery
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex, drug-like architectures relies heavily on versatile, bifunctional building blocks. 3-Cyclopropyl-6-hydrazinylpyridazine (CAS 1315366-19-8) has emerged as a critical intermediate in the synthesis of fused heteroaromatics, most notably the [1,2,4]triazolo[4,3-b]pyridazine and pyrazolo[1,5-b]pyridazine pharmacophores [1].
The structural logic of this molecule is highly deliberate. The pyridazine core offers superior aqueous solubility and favorable dipole moments compared to standard phenyl rings. The cyclopropyl substituent at the 3-position is a classic bioisostere that enhances lipophilic efficiency (LipE) and metabolic stability (by blocking oxidation at that vector) without introducing excessive steric bulk. Finally, the 6-hydrazinyl moiety acts as a powerful bis-nucleophile, primed for annulation reactions. This whitepaper details the physicochemical properties, mechanistic rationale, and self-validating experimental protocols for leveraging this scaffold in drug discovery, particularly for kinase and WNT signaling inhibitors[2, 3].
Physicochemical & Structural Profiling
To ensure reproducible synthesis and analytical tracking, the baseline physicochemical parameters of the building block are summarized below.
| Property | Value |
| Chemical Name | 3-Cyclopropyl-6-hydrazinylpyridazine |
| CAS Number | 1315366-19-8 |
| Molecular Formula | C7H10N4 |
| Molecular Weight | 150.18 g/mol |
| SMILES | NNC1=CC=C(C2CC2)N=N1 |
| InChIKey | ZAYUKNGGBCPGAI-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline solid |
| Purity Standard | ≥95% (Typically verified via LC-MS/HPLC) |
Mechanistic Rationale for Heterocyclic Assembly
The utility of 3-cyclopropyl-6-hydrazinylpyridazine lies in its highly predictable reactivity profile. The pyridazine ring is inherently electron-deficient due to the two adjacent electronegative nitrogen atoms. However, the exocyclic hydrazine group donates electron density via resonance, specifically activating the adjacent endocyclic nitrogen.
When exposed to a C1-electrophile (such as formic acid, triethyl orthoformate, or carbon disulfide), the reaction proceeds via a highly ordered cascade:
-
Initial Attack: The terminal, more sterically accessible primary amine (-NH₂) of the hydrazine attacks the electrophilic carbon.
-
Cyclization: The activated endocyclic pyridazine nitrogen acts as an internal nucleophile, attacking the intermediate imine/carbonyl carbon to close the 5-membered ring.
-
Aromatization: Acid-catalyzed elimination of water or alcohol drives the irreversible aromatization of the newly formed triazole ring, yielding the highly stable [1,2,4]triazolo[4,3-b]pyridazine system.
Chemical workflow from precursor to the triazolopyridazine pharmacophore.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that robust protocols must be self-validating—meaning they contain built-in physical or analytical cues that confirm the success of the transformation without requiring immediate off-line analysis.
Protocol A: Synthesis of 3-Cyclopropyl-6-hydrazinylpyridazine
Objective: Convert 3-chloro-6-cyclopropylpyridazine to the hydrazine intermediate via Nucleophilic Aromatic Substitution (SNAr) [4].
Causality & Design: The chloride leaving group on a cyclopropyl-substituted pyridazine is less labile than on a standard dichloropyridazine due to the electron-donating nature of the cyclopropyl ring. To overcome this, a large excess of hydrazine hydrate (typically 5–10 equivalents) is used. This excess serves a dual purpose: it drives the equilibrium forward and strictly suppresses the formation of the symmetric dimer (1,2-bis(6-cyclopropylpyridazin-3-yl)hydrazine), which is a common failure mode in this chemistry.
Step-by-Step Methodology:
-
Suspend 3-chloro-6-cyclopropylpyridazine (1.0 eq) in absolute ethanol (0.2 M concentration).
-
Add hydrazine hydrate (80% aqueous, 8.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (80 °C) for 3–5 hours.
-
Self-Validation Check: The reaction progress is visually indicated by the initial dissolution of the starting material into a clear solution, followed by the gradual formation of a precipitate as the product forms (the hydrazinyl derivative is significantly less soluble in ethanol than the chloro-precursor).
-
Concentrate the mixture under reduced pressure to remove ethanol, dilute with ice-cold water, and filter the resulting precipitate. Wash with cold water and dry under a vacuum to yield the product.
Protocol B: Annulation to 6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine
Objective: Construct the fused triazole ring using formic acid as the C1 source [2].
Causality & Design: While conventional heating can be used, microwave irradiation is vastly superior here. The rapid, uniform dielectric heating overcomes the activation energy barrier of the final dehydration/aromatization step instantly, preventing the accumulation of the uncyclized formyl-hydrazine intermediate and minimizing thermal degradation.
Step-by-Step Methodology:
-
Charge a microwave-safe vial with 3-cyclopropyl-6-hydrazinylpyridazine (1.0 eq) and dissolve in neat formic acid (acting as both reagent and solvent).
-
Seal the vial and irradiate in a microwave reactor at 100 °C for 2 hours.
-
Self-Validation Check: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution (CO₂) ceases. The cessation of effervescence validates complete neutralization, which is critical to prevent the hydrolysis of the product during extraction.
-
Extract the aqueous layer with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
Analytical Validation
To confirm the structural integrity of the synthesized compounds, the following analytical signatures must be observed:
-
LC-MS (ESI+): The conversion from the hydrazine intermediate to the triazolopyridazine is marked by a distinct mass shift. The precursor exhibits an
of 151.1 m/z. The annulation with formic acid adds a carbon (+12) but loses water (-18) and a hydrogen molecule (-2) during aromatization, resulting in a net addition of 10 Da. The product will show an of 161.1 m/z. -
¹H NMR (DMSO-d6): The successful cyclization is definitively proven by the disappearance of the broad hydrazine -NH and -NH₂ singlets (typically between 4.0–8.0 ppm) and the emergence of a sharp, highly deshielded singlet at >8.8 ppm, corresponding to the new C3 proton of the triazole ring.
Therapeutic Applications & Target Pathways
The resulting fused triazolopyridazine scaffolds are highly privileged in targeted oncology. They act as potent, ATP-competitive Type I kinase inhibitors. A primary application of this specific cyclopropyl-substituted scaffold is the inhibition of the MET (Mesenchymal-Epithelial Transition) kinase and the modulation of the WNT signaling pathway [3].
By occupying the adenine-binding pocket of the MET kinase domain, these compounds prevent the autophosphorylation of the receptor upon Hepatocyte Growth Factor (HGF) binding. This blockade severs downstream signal transduction through the PI3K/AKT and RAS/MAPK cascades, effectively halting tumor cell proliferation and inducing apoptosis.
MET kinase signaling pathway targeted by triazolopyridazine inhibitors.
References
-
Title: Optimization of urea linker of triazolopyridazine MMV665917 results in new anticryptosporidial lead with improved potency and predicted hERG safety margin Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Towards dual inhibitors of the MET kinase and WNT signaling pathway; design, synthesis and biological evaluation Source: RSC Publishing URL: [Link]
-
Title: Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) Source: ACS Publications URL: [Link]
An In-depth Technical Guide to 3-Cyclopropyl-6-hydrazinylpyridazine: A Versatile Building Block in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 3-Cyclopropyl-6-hydrazinylpyridazine, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its fundamental chemical and physical properties, explore rational synthetic approaches, and discuss its potential applications as a scaffold in medicinal chemistry. This document is intended to serve as a valuable resource, synthesizing theoretical knowledge with practical insights to facilitate further research and innovation in the field.
Introduction: The Strategic Importance of the Pyridazine Scaffold
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a well-established "privileged structure" in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including but not limited to, antihypertensive, anticancer, and antimicrobial effects.[2][3] The incorporation of a hydrazinyl group introduces a highly reactive and versatile handle for further molecular elaboration, enabling the construction of complex heterocyclic systems.[4] Furthermore, the presence of a cyclopropyl moiety can significantly enhance the metabolic stability, binding affinity, and overall pharmacological profile of a drug candidate.[5][6] 3-Cyclopropyl-6-hydrazinylpyridazine thus represents a confluence of these three valuable pharmacophoric elements, making it a compound of considerable interest for the design of novel therapeutics.
Core Compound Identity and Physicochemical Properties
3-Cyclopropyl-6-hydrazinylpyridazine is a distinct chemical entity with the following identifiers and properties:
| Property | Value | Source |
| IUPAC Name | 3-cyclopropyl-6-hydrazinylpyridazine | [7] |
| CAS Number | 1315366-19-8 | [7] |
| Molecular Formula | C₇H₁₀N₄ | [7] |
| Molecular Weight | 150.185 g/mol | [7] |
| Canonical SMILES | NNC1=CC=C(C2CC2)N=N1 | [7] |
Structural Representation:
Caption: 2D Structure of 3-Cyclopropyl-6-hydrazinylpyridazine
Synthetic Pathways and Methodologies
Proposed Synthetic Workflow:
A plausible synthetic route would commence with a dichloropyridazine precursor, which is then selectively functionalized with the cyclopropyl group, followed by the introduction of the hydrazinyl moiety.
Caption: Proposed synthetic workflow for 3-Cyclopropyl-6-hydrazinylpyridazine.
Experimental Protocol (Representative):
The following protocol is a generalized representation based on the synthesis of similar hydrazinopyridazines and should be optimized for the specific substrate.[8]
Step 1: Synthesis of 3-Chloro-6-cyclopropylpyridazine (via Suzuki Coupling)
-
To a solution of 3,6-dichloropyridazine (1.0 eq) and cyclopropylboronic acid (1.2 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., Na₂CO₃, 2.0 eq).
-
The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 3-chloro-6-cyclopropylpyridazine.
Step 2: Synthesis of 3-Cyclopropyl-6-hydrazinylpyridazine
-
To a solution of 3-chloro-6-cyclopropylpyridazine (1.0 eq) in a suitable solvent (e.g., ethanol or isopropanol) is added hydrazine hydrate (5.0-10.0 eq).
-
The reaction mixture is heated at reflux for several hours, with reaction progress monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Further purification, if necessary, can be achieved by recrystallization or column chromatography to afford pure 3-Cyclopropyl-6-hydrazinylpyridazine.
Chemical Reactivity and Derivatization Potential
The chemical reactivity of 3-Cyclopropyl-6-hydrazinylpyridazine is dominated by the nucleophilic character of the hydrazinyl group. This moiety serves as a versatile precursor for the synthesis of a wide array of fused heterocyclic systems through condensation reactions with various electrophiles.
Key Reactions:
-
Formation of Hydrazones: The hydrazinyl group readily condenses with aldehydes and ketones to form the corresponding hydrazones. These hydrazone derivatives are themselves a class of compounds with a broad spectrum of biological activities.[1][9]
-
Synthesis of Triazolopyridazines: Reaction with formic acid or other one-carbon synthons can lead to the formation of triazolo[4,3-b]pyridazines, a class of fused heterocycles with known biological activities.
-
Synthesis of Pyrazolyl-pyridazines: Condensation with 1,3-dicarbonyl compounds provides access to pyridazines bearing a pyrazole substituent.
Caption: Derivatization potential of 3-Cyclopropyl-6-hydrazinylpyridazine.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 3-Cyclopropyl-6-hydrazinylpyridazine suggest its potential as a valuable scaffold for the development of novel therapeutic agents across various disease areas.
-
Anticancer Agents: Pyridazine derivatives have been investigated as inhibitors of various kinases and other signaling pathways implicated in cancer.[1] The introduction of the cyclopropyl and hydrazinyl groups offers opportunities for novel interactions with target proteins.
-
Cardiovascular Drugs: The pyridazine core is present in several cardiovascular drugs.[2] Hydrazinopyridazines, in particular, have been explored as vasodilators.[4]
-
Antimicrobial Agents: The broad biological activity of hydrazones and other nitrogen-containing heterocycles suggests the potential for developing novel antibacterial and antifungal agents from this scaffold.[10]
-
Central Nervous System (CNS) Active Compounds: The pyridazine nucleus is a component of drugs targeting the CNS. Further derivatization of 3-Cyclopropyl-6-hydrazinylpyridazine could lead to the discovery of novel psychoactive compounds.
Safety and Handling
While specific toxicity data for 3-Cyclopropyl-6-hydrazinylpyridazine is not available, it is prudent to handle this compound with the care appropriate for a novel chemical entity. Based on related structures, it should be considered potentially harmful if swallowed, and may cause skin and eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloचन, eye protection, and a lab coat), should be employed. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
3-Cyclopropyl-6-hydrazinylpyridazine is a promising building block for medicinal chemistry and drug discovery. Its unique combination of a privileged pyridazine scaffold, a versatile hydrazinyl group, and a property-enhancing cyclopropyl moiety makes it an attractive starting point for the synthesis of diverse compound libraries. The synthetic strategies and reactivity patterns discussed in this guide provide a solid foundation for researchers to explore the full potential of this compound in the development of next-generation therapeutics.
References
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Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. 2017;22(1):153. Available from: [Link]
-
Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. International Journal of Pharmaceutical Sciences and Research. 2018;9(8):3201-3207. Available from: [Link]
-
Derivatives of 3-hydrazinopyridazine. II. Synthesis and antihypertensive activity of new 3-hydrazino-6-monoalkylaminopyridazines. Il Farmaco; edizione scientifica. 1978;33(2):99-105. Available from: [Link]
-
Synthesis and biotransformation of 3-hydrazinopyridazine drugs. Il Farmaco; edizione scientifica. 1986;41(10):793-803. Available from: [Link]
-
"Synthesis and Characterization of Hydrazine Derivatives." Anusandhanvallari. 2023. Available from: [Link]
-
Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. International Journal of Trend in Scientific Research and Development. 2018;Volume-2(Issue-4):1321-1326. Available from: [Link]
-
Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry. 2020;26(52):12014-12020. Available from: [Link]
-
Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry. 2019;16(1):3-11. Available from: [Link]
-
A review exploring biological activities of hydrazones. Journal of Pharmacy Research. 2012;5(8):4295-4309. Available from: [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. 2019. Available from: [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. 2016;59(13):5987-6018. Available from: [Link]
-
Various Chemical and Biological Activities of Pyridazinone Derivatives. International Journal of Pharmaceutical and Clinical Research. 2016;8(10):1413-1421. Available from: [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar. 2016. Available from: [Link]
-
3-Chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine. Acta Crystallographica Section E: Structure Reports Online. 2011;67(Pt 4):o1020. Available from: [Link]
- Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. Google Patents. CN102249991A. 2011.
-
3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. Acta Crystallographica Section E: Structure Reports Online. 2011;67(Pt 2):o386. Available from: [Link]
-
Synthesis of Di-, Tri- and Tetracyclopropylhydrazines. Chemical Communications. 2016;52(5):956-959. Available from: [Link]
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3-Cyclopropyl-6-hydrazinylpyridazine (CAS 1315366-19-8): A Comprehensive Technical Guide on Synthesis, Identifiers, and Applications in Medicinal Chemistry
Executive Summary
3-Cyclopropyl-6-hydrazinylpyridazine is a highly versatile, bi-functional building block utilized extensively in the pharmaceutical industry and advanced medicinal chemistry[1]. Characterized by its unique combination of a lipophilic cyclopropyl group and a highly nucleophilic hydrazine moiety appended to a pyridazine core, it serves as a critical intermediate for synthesizing complex fused heterocycles, such as triazolo[4,3-b]pyridazines[2].
This whitepaper provides an in-depth, expert-level analysis of its chemical identifiers, the mechanistic causality behind its step-by-step synthetic methodologies, and its downstream applications in modern drug discovery.
Chemical Identity & Structural Parameters
Accurate identification and physicochemical profiling are essential for procurement, analytical validation, and computational drug modeling. The structural logic of 3-cyclopropyl-6-hydrazinylpyridazine is rooted in its push-pull electronic nature. The electron-deficient 1,2-diazine (pyridazine) ring makes the C3 and C6 positions highly susceptible to nucleophilic attack, while the cyclopropyl group provides steric bulk and lipophilicity without the metabolic liabilities of larger, flexible alkyl chains[3].
Table 1: Core Identifiers and Nomenclature
| Parameter | Value |
| IUPAC Name | (6-cyclopropylpyridazin-3-yl)hydrazine |
| CAS Registry Number | 1315366-19-8[4] |
| Molecular Formula | C7H10N4 |
| Molecular Weight | 150.18 g/mol [5] |
| SMILES | c1cc(nnc1C3CC3)NN |
Table 2: Physicochemical Properties (Predicted & Experimental)
| Property | Value | Significance |
| Physical State | Solid (typically crystalline) | Favorable for benchtop handling, weighing, and long-term storage. |
| Topological Polar Surface Area (TPSA) | ~63.9 Ų | Favorable for membrane permeability in downstream Active Pharmaceutical Ingredients (APIs). |
| Hydrogen Bond Donors | 3 (-NH, -NH2) | Highly reactive for condensation and cyclization reactions. |
| Hydrogen Bond Acceptors | 4 (Pyridazine Ns, Hydrazine Ns) | Influences target binding (e.g., kinase hinge regions) in final drug molecules. |
Mechanistic Synthesis Pathways
The synthesis of 3-cyclopropyl-6-hydrazinylpyridazine relies on the sequential, regioselective functionalization of the symmetric starting material, 3,6-dichloropyridazine.
Causality in Experimental Design
The synthesis is strategically designed as a two-step process to maximize yield and prevent unwanted side reactions:
-
Suzuki-Miyaura Cross-Coupling: 3,6-dichloropyridazine is reacted with cyclopropylboronic acid. The stoichiometry must be strictly controlled (typically 1:1 to 1:1.1) to prevent double coupling, yielding the mono-substituted 3-chloro-6-cyclopropylpyridazine[6].
-
Nucleophilic Aromatic Substitution (SNAr): The remaining chlorine atom is displaced by hydrazine. Hydrazine hydrate is chosen over anhydrous hydrazine for safety and handling reasons. The "alpha-effect" of hydrazine makes it an exceptionally strong nucleophile, allowing the SNAr to proceed rapidly on the electron-deficient pyridazine ring. Ethanol is utilized as the solvent to ensure the solubility of the precursor while allowing the highly polar hydrazine product to spontaneously precipitate upon cooling, enabling a self-validating purification step.
Step-by-Step Experimental Protocol
Step 1: Preparation of 3-chloro-6-cyclopropylpyridazine
-
Charge a round-bottom flask with 3,6-dichloropyridazine (1.0 eq), cyclopropylboronic acid (1.1 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Add a degassed mixture of Toluene/Water (4:1 v/v) and potassium carbonate (2.0 eq) as the base.
-
Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) (Hexane:EtOAc 3:1).
-
Upon completion, cool to room temperature, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate 3-chloro-6-cyclopropylpyridazine[6].
Step 2: SNAr with Hydrazine Hydrate
-
Dissolve 3-chloro-6-cyclopropylpyridazine (1.0 eq) in absolute ethanol (0.5 M concentration).
-
Add hydrazine monohydrate (5.0 eq) dropwise at room temperature. Expert Note: The 5-fold excess is critical to prevent the formation of symmetric bis-pyridazinyl hydrazine dimers.
-
Reflux the mixture at 80°C for 4-6 hours.
-
Monitor the reaction via LC-MS. The disappearance of the starting material (m/z ~155) and the appearance of the product mass (m/z [M+H]⁺ = 151.1) indicates completion.
-
Cool the reaction to 0°C. The product, 3-cyclopropyl-6-hydrazinylpyridazine, will precipitate as a solid.
-
Filter the solid, wash with cold ethanol and diethyl ether, and dry under vacuum.
Synthetic pathway for 3-cyclopropyl-6-hydrazinylpyridazine via cross-coupling and SNAr.
Applications in Medicinal Chemistry
The primary utility of 3-cyclopropyl-6-hydrazinylpyridazine lies in its ability to undergo cyclocondensation reactions to form complex bicyclic systems.
Synthesis of Triazolo[4,3-b]pyridazines
Reacting the hydrazine intermediate with orthoesters (e.g., triethyl orthoformate), carboxylic acids, or acyl chlorides yields 3-substituted-6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazines[2]. This scaffold is a privileged structure in medicinal chemistry:
-
Kinase Inhibition: Triazolopyridazines are frequently employed as hinge-binding motifs in kinase inhibitors (e.g., p38 MAP kinase inhibitors used for inflammatory diseases)[3]. The cyclopropyl group fits snugly into hydrophobic pockets, enhancing target affinity and residence time.
-
DHODH Inhibitors: Pyridazine derivatives have also been explored as inhibitors of Human Dihydroorotate Dehydrogenase (DHODH), a key target for antiviral and autoimmune therapies[6].
Downstream applications of the hydrazine intermediate in generating bioactive heterocycles.
Handling, Stability, and Analytical Characterization
-
Stability: Free hydrazines are prone to oxidation upon prolonged exposure to air. It is highly recommended to store 3-cyclopropyl-6-hydrazinylpyridazine under an inert atmosphere (Argon or Nitrogen) at 2-8°C[1]. Alternatively, it can be converted to its hydrochloride salt for long-term benchtop stability.
-
Self-Validating Analytics:
-
¹H NMR (DMSO-d₆): The hydrazine protons typically appear as a broad singlet (NH₂) around 4.0-4.5 ppm and a distinct singlet (NH) around 8.0-8.5 ppm. The cyclopropyl protons will appear upfield (0.8-1.2 ppm for the CH₂ groups, and ~2.0-2.2 ppm for the CH group).
-
LC-MS: Electrospray ionization (ESI) in positive mode will yield a strong [M+H]⁺ peak at 151.1 m/z.
-
References
-
chemsrc.com - 5-[3-(4-bromophenyl)-5-[(2-chloro-6-methylquinolin-3-yl)methyl]-4,5... URL: [Link]
-
acs.org - Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) | Journal of Medicinal Chemistry URL: [Link]
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Literature review of cyclopropyl-substituted pyridazines
An In-depth Technical Guide to Cyclopropyl-Substituted Pyridazines in Modern Drug Discovery
Introduction: A Synthesis of Privileged Scaffolds
In the landscape of medicinal chemistry, the pyridazine ring stands out as a "privileged structure."[1] This six-membered aromatic heterocycle, containing two adjacent nitrogen atoms, possesses unique electronic characteristics, including a significant dipole moment and the ability to act as a hydrogen bond acceptor, making it a versatile scaffold for designing biologically active molecules.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular applications.[3][4][5][6][7][8]
Concurrently, the cyclopropyl group has emerged as a crucial motif in modern drug design.[9] Far from being a simple saturated ring, its strained three-membered structure confers properties akin to an alkene, with enhanced π-character in its C-C bonds.[10] The introduction of a cyclopropyl fragment can impart conformational rigidity, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity by locking a molecule into a bioactive conformation.[9][10][11]
This guide explores the synergistic combination of these two powerful moieties: the cyclopropyl-substituted pyridazines. We will delve into the synthetic strategies for their creation, analyze the physicochemical and pharmacological impact of the cyclopropyl group, and examine their mechanisms of action in various therapeutic contexts, providing a comprehensive resource for researchers and drug development professionals.
Part 1: Synthetic Strategies for Cyclopropyl-Pyridazines
The construction of cyclopropyl-substituted pyridazines can be approached through two primary strategies: incorporating the cyclopropyl group into a starting material before the formation of the pyridazine ring, or by attaching the cyclopropyl moiety to a pre-existing pyridazine scaffold.
Formation of the Pyridazine Core
The foundational method for synthesizing the pyridazine ring is the condensation of a 1,4-dicarbonyl compound (or its synthetic equivalent) with hydrazine or its derivatives.[1][2] This robust reaction forms the heterocyclic core in a single, efficient step. Modern advancements have expanded the synthetic toolkit to include cycloaddition reactions, particularly the inverse-electron-demand Diels-Alder reaction between 1,2,4,5-tetrazines and alkenes or alkynes, which yields highly substituted pyridazines.[12][13] Furthermore, multi-component reactions and novel cyclization strategies offer streamlined pathways to complex pyridazine structures under mild conditions.[14]
Caption: Mechanism of TYK2 signaling pathway inhibition.
Broad-Spectrum Biological Activity
Beyond kinase inhibition, the pyridazine core is associated with a wide array of biological effects. [5][6]The addition of a cyclopropyl group can enhance these native activities. Documented activities for the broader pyridazine class include:
-
Anti-inflammatory and Analgesic: Derivatives have been shown to inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators. [4]* Antimicrobial and Antiviral: The diazine core is present in many compounds with activity against various pathogens. [3][4]* Antihypertensive and Cardiovascular: Certain pyridazinones are known to have vasodilatory and cardiotonic effects. [3][7]* Anticonvulsant: Several pyridazine derivatives have shown efficacy in models of epilepsy.
Part 4: Experimental Protocols & Data
Representative Synthetic Protocol
Synthesis of 3,6-Dicyclopropylpyridazine (Illustrative) This protocol is a conceptual illustration based on the general principle of hydrazine condensation.
-
Materials: 1,4-dicyclopropyl-1,4-butanedione, hydrazine hydrate, ethanol, reflux condenser, magnetic stirrer, round-bottom flask.
-
Procedure:
-
To a solution of 1,4-dicyclopropyl-1,4-butanedione (1.0 eq) in absolute ethanol (10 mL/mmol) in a round-bottom flask, add hydrazine hydrate (1.2 eq).
-
Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure 3,6-dicyclopropylpyridazine.
-
Biological Activity Data
The following table summarizes representative data for cyclopropyl-containing kinase inhibitors, demonstrating their high potency.
| Compound ID | Target Kinase | IC₅₀ (nM) | Therapeutic Area | Reference |
| BMS-986165 | TYK2 (JH2 domain) | < 10 | Autoimmune Disease | [15] |
| Cabozantinib | MET, VEGFR2 | 1.3, 4 | Oncology | [10] |
| Foretinib | MET, VEGFR2 | 0.4, 0.9 | Oncology | [10] |
Conclusion and Future Perspectives
The strategic fusion of the pyridazine core with a cyclopropyl substituent represents a powerful approach in modern drug discovery. The pyridazine scaffold provides a robust and versatile platform for engaging with a multitude of biological targets, while the cyclopropyl group offers a unique tool for optimizing potency, selectivity, and pharmacokinetic properties. The clinical success of molecules like Cabozantinib and the promising development of candidates like BMS-986165 underscore the therapeutic potential of this chemical class. [10][15] Future research will likely focus on developing novel and more efficient synthetic routes to access a wider diversity of cyclopropyl-pyridazine analogues. Exploring new substitution patterns on both the cyclopropyl and pyridazine rings will undoubtedly uncover new structure-activity relationships and lead to the identification of inhibitors for novel therapeutic targets. As our understanding of disease biology deepens, the cyclopropyl-substituted pyridazine scaffold is poised to remain a highly valuable and frequently utilized template in the design of next-generation therapeutics.
References
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (URL: )
- Various Chemical and Biological Activities of Pyridazinone Deriv
-
Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. National Center for Biotechnology Information. (URL: [Link])
-
Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. (URL: [Link])
-
Uncatalyzed one-pot synthesis of highly substituted pyridazines and pyrazoline-spirooxindoles via domino SN/condensation/aza-ene addition cyclization reaction sequence. National Center for Biotechnology Information. (URL: [Link])
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. (URL: [Link])
-
“Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. SCIRP. (URL: [Link])
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Substrate-Controlled Synthesis of Spirocyclopropylpyrazolones and Bicyclic 4,5-Dihydropyrazoles from 1,2-Diaza-1,3-dienes with Sulfur Ylides. ACS Publications. (URL: [Link])
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. (URL: [Link])
-
Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. National Center for Biotechnology Information. (URL: [Link])
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Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. BENTHAM SCIENCE. (URL: [Link])
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A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (URL: [Link])
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Synthesis of pyridazines. Organic Chemistry Portal. (URL: [Link])
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A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. (URL: [Link])
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. (URL: [Link])
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Synthetic routes to spirocyclic pyridazines, partially-saturated pyridazines and their condensed derivatives. ResearchGate. (URL: [Link])
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. (URL: [Link])
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Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. (URL: [Link])
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Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. ResearchGate. (URL: [Link])
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An In-depth Technical Guide to the Safe Handling and Hazard Profile of 3-Cyclopropyl-6-hydrazinylpyridazine
Preamble: A Proactive Approach to Chemical Safety
In the landscape of drug discovery and chemical research, the introduction of novel molecular entities necessitates a rigorous and proactive evaluation of their potential hazards. 3-Cyclopropyl-6-hydrazinylpyridazine is a heterocyclic compound of interest, likely as a building block in the synthesis of more complex, biologically active molecules. Its structure, combining a pyridazine core with a reactive hydrazinyl moiety, suggests a profile of both significant utility and considerable hazard. This guide is crafted for the discerning researcher and drug development professional, providing an in-depth analysis of the known and anticipated hazards associated with this compound. The protocols and recommendations herein are designed to create a self-validating system of safety, ensuring that experimental objectives can be achieved without compromising the well-being of laboratory personnel. Our approach is grounded in the fundamental principles of chemical toxicology and occupational safety, extrapolating from data on structurally related compounds to build a comprehensive safety profile.
Molecular Profile and Physicochemical Characteristics
A thorough understanding of a compound's physical and chemical properties is the foundation of a robust safety assessment. While experimental data for 3-Cyclopropyl-6-hydrazinylpyridazine is not extensively documented in public literature, we can infer key characteristics based on its structural analogues.
Table 1: Physicochemical Properties of 3-Cyclopropyl-6-hydrazinylpyridazine and a Related Analogue
| Property | 3-Cyclopropyl-6-hydrazinylpyridazine (Predicted/Inferred) | 3-Chloro-6-hydrazinopyridazine (Experimental/Database) |
| Molecular Formula | C₇H₁₀N₄ | C₄H₅ClN₄[1][2][3] |
| Molecular Weight | 150.18 g/mol | 144.56 g/mol [1][2][3] |
| Appearance | Likely a solid at room temperature | Solid[1] |
| Melting Point | Not available | 137-141 °C[1] |
| Boiling Point | Not available | 271.0 °C (Predicted)[3][4] |
| Solubility | Likely soluble in organic solvents | Limited water solubility (10.1 µg/mL)[2][3][4] |
| XLogP3 | Not available | 0.4[2][3][4] |
The presence of the polar hydrazinyl group suggests some potential for hydrogen bonding, which may influence its melting point and solubility. The cyclopropyl group adds a degree of lipophilicity.
Caption: Anticipated GHS Hazard Classifications.
Experimental Protocols for Safe Handling
A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is mandatory when working with this compound.
Engineering Controls
-
Chemical Fume Hood: All manipulations of solid 3-Cyclopropyl-6-hydrazinylpyridazine and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dusts or vapors.
-
Ventilation: The laboratory should have adequate general ventilation.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear nitrile gloves (double-gloving is recommended) at all times. Change gloves immediately if they become contaminated.
-
Eye Protection: Chemical safety goggles are required. A face shield should also be worn when handling larger quantities or if there is a risk of splashing.
-
Body Protection: A fully buttoned laboratory coat is mandatory. For operations with a higher risk of exposure, consider a chemically resistant apron or suit.
-
Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with appropriate cartridges may be necessary for emergency situations or certain non-routine operations.
Safe Handling and Weighing Protocol
-
Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood. If an external balance must be used, a weigh boat should be used and carefully covered during transport.
-
Dispensing: Use appropriate tools (spatulas, etc.) to handle the solid. Avoid creating dust.
-
In Solution: When in solution, handle with the same level of caution. Avoid splashes and aerosol generation.
-
Decontamination: After handling, decontaminate all surfaces and equipment. Dispose of all contaminated materials (gloves, bench paper, etc.) as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves. [5][6][7]
Caption: General workflow for safely handling hazardous compounds.
Storage and Stability
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [6]Keep away from incompatible materials such as strong oxidizing agents.
-
Stability: While specific stability data is unavailable, some related compounds are noted to be air-sensitive. [8][9]Storage under an inert atmosphere (e.g., argon or nitrogen) may be advisable to prevent degradation.
Emergency Procedures
Rapid and correct response to an exposure or spill is critical.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. [6]* Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. [6]Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [6]Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [5]* Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully scoop the material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. [7]
Disposal Considerations
All waste containing 3-Cyclopropyl-6-hydrazinylpyridazine must be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not allow the material to enter drains or the environment.
Conclusion
3-Cyclopropyl-6-hydrazinylpyridazine is a compound that requires a high degree of caution in its handling and use. Its toxicological profile is dominated by the hazards associated with the hydrazine functional group, including acute toxicity, severe irritation, and potential long-term effects such as carcinogenicity. By adhering to the rigorous protocols outlined in this guide—encompassing engineering controls, diligent use of personal protective equipment, and well-rehearsed emergency procedures—researchers can mitigate the risks and safely harness the synthetic potential of this molecule. The principle of "as low as reasonably achievable" (ALARA) for exposure should be the guiding philosophy in all operations involving this and similarly hazardous compounds.
References
- Title: Biotransformation of hydrazine derivatives in the mechanism of toxicity.
- Title: Hydrazine Toxicology - MD Searchlight Source: MD Searchlight URL
- Title: Hydrazine Toxicology - StatPearls - NCBI Bookshelf - NIH Source: National Center for Biotechnology Information URL
- Title: BIOCHEMICAL PHARMACOLOGY OF HYDRAZINES TOXICITY - DTIC Source: Defense Technical Information Center URL
-
Title: 3-Chloro-4-cyclopropyl-6-hydrazinylpyridazine | C7H9ClN4 | CID 55280955 - PubChem Source: PubChem URL: [Link]
- Title: ATSDR Hydrazines Tox Profile Source: Agency for Toxic Substances and Disease Registry URL
- Title: SAFETY DATA SHEET - Fisher Scientific (3-Chloro-6-hydrazinopyridazine)
- Title: SAFETY DATA SHEET - MilliporeSigma (General Hydrazine Derivative)
- Title: SAFETY DATA SHEET - Fisher Scientific (6-Chloropyridazine-3-carboxylic acid)
- Title: 3-Chloro-6-hydrazinopyridazine CAS#: 17284-97-8 Source: ChemWhat URL
- Title: Buy 3-Chloro-6-hydrazinylpyridazine from HANGZHOU TIANYE CHEMICALS CO.
- Title: SAFETY DATA SHEET - Fisher Scientific (2,5-Dihydroxybenzaldehyde)
- Title: SAFETY DATA SHEET - Fisher Scientific (5-Nitro-2-furaldehyde)
-
Title: 3-Chloro-6-hydrazinopyridazine | C4H5ClN4 | CID 100787 - PubChem Source: PubChem URL: [Link]
- Title: 3-Chloro-6-hydrazinopyridazine - Apollo Scientific Source: Apollo Scientific URL
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3-Cyclopropyl-6-hydrazinylpyridazine as a building block in drug discovery
3-Cyclopropyl-6-hydrazinylpyridazine: A Privileged Building Block in Modern Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the rapid assembly of complex, biologically active pharmacophores relies heavily on versatile and robust chemical building blocks. 3-Cyclopropyl-6-hydrazinylpyridazine (CAS: 1315366-19-8) has emerged as a highly privileged intermediate. By combining the metabolic stability of a cyclopropyl ring with the bidentate nucleophilicity of a hydrazinyl group mounted on a pyridazine core, this compound serves as a critical precursor for synthesizing fused heterocyclic systems—most notably [1,2,4]triazolo[4,3-b]pyridazines. This technical guide explores the structural rationale, synthetic methodologies, and therapeutic applications of this indispensable building block.
Structural and Physicochemical Rationale
The utility of 3-cyclopropyl-6-hydrazinylpyridazine is not accidental; it is rooted in the synergistic physicochemical properties of its three distinct structural domains:
-
The Pyridazine Core: Pyridazine (a 1,2-diazine) is a privileged scaffold in drug discovery [2]. It offers a favorable dipole moment, excellent water solubility, and two adjacent nitrogen atoms that act as potent hydrogen-bond acceptors. This makes it an ideal central core for interacting with the hinge regions of various protein kinases and enzymes.
-
The Cyclopropyl Motif: Unlike straight-chain alkyl groups, the cyclopropyl ring possesses a high C–H bond dissociation energy. This imparts significant metabolic stability, rendering the molecule highly resistant to cytochrome P450-mediated oxidative cleavage. Furthermore, its rigid, planar-like steric bulk allows it to occupy specific lipophilic pockets in target proteins without introducing excessive rotational entropy.
-
The Hydrazinyl Moiety: The alpha-effect of the adjacent nitrogen atoms makes the hydrazinyl group a highly reactive, bifunctional nucleophile. This reactivity is the engine that drives the rapid cyclocondensation reactions required to build fused triazole rings.
Structural rationale and physicochemical benefits of the building block.
Synthetic Methodologies & Workflows
To utilize this building block effectively, researchers must understand the causality behind the reaction conditions. The protocols below are designed as self-validating systems to ensure high yield and purity.
Protocol 1: Synthesis of 3-Cyclopropyl-6-hydrazinylpyridazine via SNAr
Causality: The pyridazine ring is inherently electron-deficient, facilitating Nucleophilic Aromatic Substitution (SNAr). However, the electron-donating nature of the cyclopropyl group slightly dampens the electrophilicity of the ring compared to unsubstituted analogs. To overcome this activation energy barrier without causing the hydrazine to dimerize with two pyridazine molecules, microwave irradiation in a protic solvent is utilized [1].
-
Reaction Setup: Charge a microwave-safe vial with 3-chloro-6-cyclopropylpyridazine (1.0 equiv) and hydrazine monohydrate (1.5 equiv). The 0.5 equiv excess is critical to kinetically favor the mono-substituted product and prevent the formation of symmetric bis-pyridazine byproducts.
-
Solvation: Suspend the mixture in absolute ethanol to achieve a 0.5 M concentration. Ethanol stabilizes the polar transition state of the SNAr reaction.
-
Irradiation: Seal the vial and subject it to microwave irradiation at 100 °C for 2 hours.
-
In-Process Validation: Sample the mixture for LC-MS analysis. The reaction is complete when the starting material peak (exhibiting a characteristic 3:1 chlorine isotope pattern) disappears, replaced by the M+1 mass of the hydrazinyl product.
-
Workup: Partition the crude mixture between dichloromethane (DCM) and water. The product selectively partitions into the organic layer, leaving unreacted hydrazine and salts in the aqueous phase. Dry the organic layer over anhydrous
and concentrate in vacuo.
Protocol 2: Assembly of the [1,2,4]Triazolo[4,3-b]pyridazine Core
Causality: Fusing a triazole ring onto the pyridazine core requires a condensation step followed by aggressive dehydration. Phosphorus oxychloride (
-
Condensation: React the purified 3-cyclopropyl-6-hydrazinylpyridazine with a target carboxylic acid (1.0 equiv) to form an intermediate carbohydrazide.
-
Cyclodehydration: Suspend the intermediate in neat
and heat to 90–100 °C for 4–6 hours. -
Quenching & Validation: Carefully pour the hot mixture over crushed ice to hydrolyze the excess
. Slowly neutralize the highly acidic aqueous mixture with saturated aqueous . Self-Validation: As the pH approaches 7–8, the fused [1,2,4]triazolo[4,3-b]pyridazine product will crash out of solution as a precipitate, which can be collected via vacuum filtration.
Synthetic workflow for generating fused triazolopyridazines.
Applications in Drug Discovery
The downstream products of 3-cyclopropyl-6-hydrazinylpyridazine have demonstrated profound efficacy across multiple therapeutic areas:
-
Phosphodiesterase 4 (PDE4) Inhibitors: Research by Skoumbourdis et al. utilized hydrazinylpyridazines to synthesize highly potent [1,2,4]triazolo[4,3-b]pyridazines. These compounds act as potent, selective inhibitors of PDE4A, an enzyme critical in the regulation of inflammatory pathways. The structural geometry provided by the fused ring system allows for precise docking within the PDE4 active site [3].
-
Anticryptosporidial Agents: In the fight against neglected tropical diseases, Oboh et al. optimized a triazolopyridazine screening hit (MMV665917) to develop new leads against Cryptosporidium parvum. By utilizing hydrazinylpyridazine building blocks, they successfully tuned the steric bulk of the linker regions, resulting in compounds with sub-micromolar potency and significantly reduced hERG channel liability [1].
-
Anticancer Therapeutics: The pyridazine core is widely recognized as a privileged structure in oncology. A comprehensive review by He et al. highlights that pyridazine derivatives are frequently employed as central cores in kinase inhibitors due to their optimal trajectory for substituent vectors and high selectivity profiles against tumor cell lines[2].
Quantitative Data: Structure-Activity Relationship (SAR)
The following table summarizes the biological impact of structural modifications on the triazolopyridazine scaffold, demonstrating the necessity of precise building block selection.
| Compound / Scaffold | Target | Key Structural Modification | Biological Activity / Potency | Ref. |
| Compound 18 (Triazolopyridazine) | PDE4A | 2,5-dimethoxyphenyl substitution | Highly Potent Selective Inhibition | [3] |
| MMV665917 (Screening Hit) | C. parvum | Urea Linker | [1] | |
| Compound 12a | C. parvum | Arylacetamide Linker | [1] | |
| Compound 13 | C. parvum | Sulfonamide Linker | Dramatic loss of potency | [1] |
Conclusion
3-Cyclopropyl-6-hydrazinylpyridazine is far more than a simple chemical reagent; it is a strategic asset in drug design. Its ability to undergo rapid, high-yielding cyclization reactions while imparting metabolic stability via its cyclopropyl motif makes it an ideal precursor for the triazolopyridazine pharmacophore. As demonstrated in applications ranging from PDE4 inhibition to antiparasitic and anticancer therapies, mastering the chemistry of this building block is essential for modern drug development professionals.
References
-
Oboh, E., Schubert, T. J., Teixeira, J. E., et al. (2021). "Optimization of urea linker of triazolopyridazine MMV665917 results in new anticryptosporidial lead with improved potency and predicted hERG safety margin." PMC. URL:[Link]
-
He, Z.-X., Gong, Y.-P., Zhang, X., et al. (2021). "Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules." European Journal of Medicinal Chemistry. URL:[Link]
-
Skoumbourdis, A. P., LeClair, C. A., Stefan, E., et al. (2009). "Exploration and optimization of substituted triazolothiadiazines and triazolopyridazines as PDE4 inhibitors." Bioorganic & Medicinal Chemistry Letters. URL:[Link]
Methodological & Application
Step-by-step synthesis of 3-Cyclopropyl-6-hydrazinylpyridazine
Application Note: Synthesis and Protocol for 3-Cyclopropyl-6-hydrazinylpyridazine
Target Audience: Researchers, Medicinal Chemists, and Process Scientists Compound: 3-Cyclopropyl-6-hydrazinylpyridazine (CAS: 1315366-19-8)
Introduction and Strategic Rationale
The pyridazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, dihydroorotate dehydrogenase (DHODH) inhibitors, and other targeted therapeutics[1]. The incorporation of a cyclopropyl group often enhances the metabolic stability and lipophilicity of the core, while the hydrazine moiety serves as a highly reactive nucleophilic handle for subsequent cyclization (e.g., forming triazolo[4,3-b]pyridazines) or functionalization[2].
This application note details a robust, two-step synthetic methodology for 3-Cyclopropyl-6-hydrazinylpyridazine. The strategy leverages the symmetric nature of the commercially available 3,6-dichloropyridazine.
Retrosynthetic Strategy
-
Suzuki-Miyaura Cross-Coupling: A statistically controlled mono-alkylation of 3,6-dichloropyridazine with cyclopropylboronic acid to yield 3-chloro-6-cyclopropylpyridazine[1][3].
-
Nucleophilic Aromatic Substitution (
): Displacement of the remaining chlorine atom using hydrazine hydrate to yield the final product[2].
Reaction pathway for 3-Cyclopropyl-6-hydrazinylpyridazine synthesis.
Step 1: Synthesis of 3-Chloro-6-cyclopropylpyridazine
Mechanistic Insights & Causality
3,6-dichloropyridazine is a symmetric dihalide. To achieve mono-substitution and prevent the formation of the unwanted 3,6-dicyclopropylpyridazine byproduct, the stoichiometry of the cyclopropylboronic acid must be strictly controlled (typically 1.0 to 1.05 equivalents)[3]. The use of a biphasic solvent system (e.g., 1,4-Dioxane/Water) ensures the solubility of both the organic substrates and the inorganic base (K₂CO₃), facilitating the transmetalation step of the catalytic cycle[1].
Quantitative Reaction Parameters
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (Scale: 10 mmol) | Role |
| 3,6-Dichloropyridazine | 148.98 | 1.0 | 1.49 g | Electrophile |
| Cyclopropylboronic acid | 85.90 | 1.05 | 0.90 g | Nucleophile |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.05 | 0.41 g | Catalyst |
| K₂CO₃ | 138.21 | 2.5 | 3.45 g | Base |
| 1,4-Dioxane / H₂O (4:1) | N/A | N/A | 30 mL | Solvent |
Experimental Protocol
-
Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Charging: Add 3,6-dichloropyridazine (1.49 g, 10 mmol), cyclopropylboronic acid (0.90 g, 10.5 mmol), and K₂CO₃ (3.45 g, 25 mmol) to the flask.
-
Solvent Addition & Degassing: Add 30 mL of a 4:1 mixture of 1,4-Dioxane and deionized water. Sparge the suspension with Argon or N₂ gas for 15 minutes to remove dissolved oxygen, which can degrade the palladium catalyst.
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.41 g, 0.5 mmol) under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 90 °C in an oil bath for 12–16 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LCMS until the starting material is consumed.
-
Workup: Cool the mixture to room temperature. Dilute with 50 mL of Ethyl Acetate and 50 mL of water. Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 × 30 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient elution: 0–20% EtOAc in Hexanes) to afford 3-chloro-6-cyclopropylpyridazine as an off-white solid[1].
Step 2: Synthesis of 3-Cyclopropyl-6-hydrazinylpyridazine
Mechanistic Insights & Causality
The pyridazine ring is highly electron-deficient, making it an excellent substrate for Nucleophilic Aromatic Substitution (
SNAr addition-elimination mechanism for hydrazine substitution.
Quantitative Reaction Parameters
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (Scale: 5 mmol) | Role |
| 3-Chloro-6-cyclopropylpyridazine | 154.60 | 1.0 | 0.77 g | Electrophile |
| Hydrazine monohydrate (64%) | 50.06 | 8.0 | ~2.00 mL | Nucleophile/Base |
| Ethanol (Absolute) | 46.07 | N/A | 15 mL | Solvent |
Experimental Protocol
-
Preparation: In a fume hood, equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Charging: Dissolve 3-chloro-6-cyclopropylpyridazine (0.77 g, 5 mmol) in 15 mL of absolute ethanol.
-
Hydrazine Addition: Slowly add hydrazine monohydrate (2.00 mL, ~40 mmol) dropwise at room temperature. Safety Note: Hydrazine is highly toxic and a suspected carcinogen; handle strictly within a certified fume hood using appropriate PPE (nitrile gloves, lab coat, goggles).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 4–6 hours. The reaction progress can be monitored by LCMS (looking for the mass of the target compound, [M+H]+ = 151.1).
-
Workup: Once complete, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove ethanol and excess hydrazine.
-
Crystallization/Purification: Triturate the resulting crude residue with cold water (10 mL) to dissolve hydrazine hydrochloride salts. Filter the resulting precipitate, wash with ice-cold water, and dry under high vacuum to afford 3-Cyclopropyl-6-hydrazinylpyridazine. If further purity is required, recrystallization from ethanol/water can be performed.
Quality Control and Validation
To ensure the integrity of the synthesized 3-Cyclopropyl-6-hydrazinylpyridazine, the following analytical validations must be performed:
-
LCMS: Confirm the molecular ion peak at m/z 151.1 [M+H]+.
-
¹H NMR (DMSO-d6): Verify the presence of the cyclopropyl multiplet signals (typically around 1.0-1.2 ppm and 2.1-2.3 ppm), the two distinct aromatic pyridazine protons (d, J ~ 9 Hz) around 7.0-7.5 ppm, and the broad exchangeable signals for the -NH-NH₂ group.
References
-
Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) | Journal of Medicinal Chemistry - ACS Publications. acs.org. Available at:[Link]
- Pesticidally active polycyclic derivatives with sulfur substituted five-membered ring heterocyles | US Patent 20180099970A1. google.com.
-
Pyridazine Nucleophilic Substitution Properties | Grokipedia. grokipedia.com. Available at:[Link]
Sources
Reaction conditions for 3-Cyclopropyl-6-hydrazinylpyridazine with aldehydes
Application Note: Synthesis of Pyridazinyl Hydrazones via Condensation of 3-Cyclopropyl-6-hydrazinylpyridazine with Aldehydes
Executive Summary
The development of pyridazine-based pharmacophores is a cornerstone of modern medicinal chemistry, with hydrazone derivatives exhibiting potent antimicrobial, anti-inflammatory, and anticancer properties[1][2]. Specifically, 3-cyclopropyl-6-hydrazinylpyridazine serves as a highly versatile nucleophilic building block. The cyclopropyl moiety imparts favorable lipophilicity and metabolic stability, while the terminal hydrazinyl group allows for rapid diversification via Schiff base condensation with various aldehydes[3].
As a Senior Application Scientist, I have observed that while hydrazone formation is fundamentally straightforward, achieving high purity and quantitative yields with functionalized heteroaryl hydrazines requires precise control over reaction thermodynamics and pH. This technical guide outlines the mechanistic causality, optimized parameters, and a self-validating experimental protocol for synthesizing 3-cyclopropyl-6-(2-alkylidenehydrazinyl)pyridazines.
Mechanistic Causality: The "Why" Behind the Protocol
The condensation of 3-cyclopropyl-6-hydrazinylpyridazine with an aldehyde is an acid-catalyzed nucleophilic addition-elimination reaction[4][5]. Understanding the transition states of this reaction is critical for troubleshooting low yields.
-
Carbonyl Activation: The reaction is initiated by the protonation of the aldehyde's carbonyl oxygen by a mild acid (typically glacial acetic acid). This increases the electrophilicity of the carbonyl carbon[4].
-
Nucleophilic Attack: The terminal, primary amine nitrogen of the hydrazinyl group attacks the activated carbonyl, forming a tetrahedral carbinolamine (hemiaminal) intermediate[4][5].
-
Proton Shuttle & Dehydration: An intramolecular proton transfer converts the hydroxyl group into a superior leaving group (
). Subsequent dehydration (loss of water) yields the thermodynamically stable C=N double bond of the hydrazone[4].
The pH Paradox: The rate-determining step is highly pH-dependent, exhibiting a bell-shaped kinetic curve peaking between pH 4.0 and 5.5[5][6]. If the environment is too basic, the carbonyl remains unactivated. If the environment is too acidic (pH < 3.0), the terminal nitrogen of the hydrazine becomes protonated (forming an ammonium salt), which completely destroys its nucleophilicity and stalls the reaction[5].
Fig 1: Acid-catalyzed mechanism of hydrazone formation from 3-cyclopropyl-6-hydrazinylpyridazine.
Optimization of Reaction Parameters
To ensure a self-validating and reproducible system, the reaction conditions must balance solubility, activation energy, and equilibrium dynamics. The table below synthesizes the optimal quantitative data for this specific transformation.
| Parameter | Optimal Condition | Acceptable Range | Scientific Rationale |
| Solvent | Absolute Ethanol | MeOH, THF, aq. EtOH | Solubilizes both the polar pyridazine and lipophilic aldehydes; its boiling point (78 °C) provides ideal thermal energy for the endothermic dehydration step[7][8]. |
| Catalyst | Glacial Acetic Acid | 0.1 – 0.5 equivalents | Maintains the critical pH (4.0–5.5) required for carbonyl activation without deactivating the hydrazine nucleophile[5]. |
| Temperature | 78 °C (Reflux) | 60 °C – 80 °C | Overcomes the activation energy barrier for water elimination. Lower temperatures result in the accumulation of the carbinolamine intermediate[4]. |
| Stoichiometry | 1.0 : 1.1 (Hydrazine : Aldehyde) | 1.0 : 1.05 – 1.2 | A slight stoichiometric excess of the aldehyde drives the equilibrium forward via Le Chatelier's principle. Excess aldehyde is easily washed away with cold ethanol[7]. |
| Time | 2 – 4 hours | 1 – 6 hours | Highly dependent on the steric hindrance and electronic nature (electron-withdrawing vs. donating) of the aldehyde[5]. |
Standard Operating Protocol (SOP)
This step-by-step methodology is designed for a 1.0 mmol scale synthesis but can be linearly scaled up to 50 mmol without significant alterations to the thermodynamic profile.
Step 1: Reagent Preparation & Dissolution
-
Weigh 1.0 mmol of 3-cyclopropyl-6-hydrazinylpyridazine and transfer it to a clean, oven-dried 50 mL round-bottom flask.
-
Add 10 mL of absolute ethanol to the flask. Add a magnetic stir bar and stir at 400 rpm until the hydrazine is fully dissolved. Note: Mild heating (40 °C) may be required for complete dissolution.
Step 2: Electrophile & Catalyst Addition 3. Add 1.1 mmol of the target aldehyde (e.g., benzaldehyde, 4-fluorobenzaldehyde) dropwise (if liquid) or in small portions (if solid) to the stirring solution[7]. 4. Immediately add 2 to 3 drops (approx. 0.1 mL) of glacial acetic acid to adjust the apparent pH of the solution to ~4.5[1][5].
Step 3: Reflux & Condensation 5. Attach a water-cooled reflux condenser to the flask. 6. Submerge the flask in a pre-heated silicone oil bath set to 80 °C to maintain a steady internal reflux (78 °C)[7][8]. 7. Allow the reaction to proceed for 2 to 4 hours under continuous stirring. The formation of the hydrazone is often indicated by a distinct color change (typically yellow to deep orange) and the gradual precipitation of the product as it becomes less soluble than the starting materials.
Step 4: Isolation & Purification 8. Remove the flask from the oil bath and allow it to cool to room temperature. 9. Transfer the flask to an ice-water bath (4 °C) for 30 minutes to maximize the crystallization of the pyridazinyl hydrazone. 10. Isolate the precipitate via vacuum filtration using a Büchner funnel. 11. Wash the filter cake with 3 × 5 mL of ice-cold absolute ethanol to remove the unreacted aldehyde and trace acetic acid. 12. Dry the solid under high vacuum at 40 °C for 12 hours to afford the pure hydrazone.
Fig 2: Step-by-step experimental workflow for the synthesis of pyridazinyl hydrazones.
Analytical Characterization & Troubleshooting
Self-Validating Checkpoints:
-
TLC Monitoring: Use a solvent system of Dichloromethane:Methanol (95:5 v/v). The product hydrazone will typically have a higher
value than the highly polar starting hydrazine. -
NMR Signatures: In
NMR (DMSO- ), the successful formation of the hydrazone is confirmed by the disappearance of the primary amine protons (typically around 4.5 ppm) and the appearance of a sharp singlet corresponding to the imine proton ( ) between 8.0 and 8.5 ppm, alongside a downfield shifted secondary amine proton ( ) above 10.5 ppm[9][10].
Common Pitfalls:
-
No Precipitation Occurs: If the target aldehyde is highly aliphatic or possesses bulky electron-donating groups (e.g., 2,4,6-trimethoxybenzaldehyde), the resulting hydrazone may be highly soluble in ethanol. Solution: Concentrate the solvent in vacuo to 1/3 of its volume, or add cold distilled water dropwise until the solution becomes turbid, then chill to induce crystallization[1].
-
Degradation/Blackening of Solution: Indicates thermal decomposition or over-acidification. Solution: Ensure the oil bath does not exceed 85 °C and strictly limit acetic acid to catalytic quantities.
References
1.[3] Benchchem. "Historical Development and Early Research Trends of Hydrazinylpyridazines." Available at: 2.[7] Ambeed. "4-Formylbenzoic acid | General Procedure." Available at: 3.[9] MDPI. "Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones." Available at: 4.[1] Orient J Chem. "Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones." Available at: 5.[2] PubMed. "Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents." Available at: 6.[4] OrgoSolver. "Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation." Available at: 7.[5] Benchchem. "The Fundamental Chemistry of Hydrazone Bond Formation: An In-depth Technical Guide." Available at: 8.[6] National Center for Biotechnology Information (NCBI). "Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange." Available at: 9.[8] ResearchGate. "Pyridazines. Part XXIX: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones." Available at: 10.[10] ResearchGate. "Synthesis and Vasodilator Activity of Some pyridazin-3(2 H )-one Based Compounds." Available at:
Sources
- 1. Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Chloro-5-hydrazinylpyridazine | 952603-84-8 | Benchchem [benchchem.com]
- 4. orgosolver.com [orgosolver.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Formylbenzoic acid | Tetraphthalaldehydic acid | Benzene Compounds | Ambeed.com [ambeed.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Note: Cyclization Protocols for 3-Cyclopropyl-6-hydrazinylpyridazine
Executive Summary & Strategic Value
The 3-cyclopropyl-6-hydrazinylpyridazine scaffold represents a high-value intermediate in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., p38 MAP kinase), GABA receptor modulators, and antitubercular agents. The combination of the cyclopropyl motif —which enhances metabolic stability and lipophilicity without the steric bulk of a phenyl group—and the reactive hydrazine moiety allows for the rapid construction of fused bicyclic heteroaromatics.
This guide details the protocols for cyclizing this precursor into three critical scaffolds:
-
[1,2,4]Triazolo[4,3-b]pyridazines (via carboxylic acids/orthoesters).
-
Tetrazolo[1,5-b]pyridazines (via nitrosation).
-
[1,2,4]Triazolo[4,3-b]pyridazine-3-thiones (via carbon disulfide).
Critical Consideration: While the pyridazine ring is robust, the cyclopropyl group introduces specific stability constraints. Protocols must avoid harsh Lewis acids (e.g.,
Chemical Structure & Reactivity Profile
Precursor Analysis
-
Compound: 3-Cyclopropyl-6-hydrazinylpyridazine
-
Nucleophilic Center: The terminal nitrogen (
) of the hydrazine group is the primary nucleophile. -
Electrophilic Partners: Carboxylic acids, aldehydes (oxidative), isothiocyanates, and nitrous acid.
Reaction Pathways Overview
The following diagram illustrates the divergent synthesis pathways available from the core hydrazine intermediate.
Figure 1: Divergent cyclization pathways for 3-cyclopropyl-6-hydrazinylpyridazine. Color codes indicate distinct pharmacological scaffolds.
Detailed Experimental Protocols
Protocol A: Synthesis of [1,2,4]Triazolo[4,3-b]pyridazines
This is the most common transformation, yielding a scaffold found in numerous bioactive compounds.
Method A1: Thermal Condensation with Carboxylic Acids (Standard)
Mechanism: Nucleophilic attack of hydrazine on the carbonyl carbon followed by acid-catalyzed dehydration.
Suitability: Best for R = H, Me, Et,
-
Reagents:
-
Substrate: 3-Cyclopropyl-6-hydrazinylpyridazine (1.0 eq)
-
Solvent/Reagent: Formic acid (for R=H) or Acetic acid (for R=Me). Use as solvent (10-20 volumes).
-
Catalyst: None usually required; the acid acts as both reagent and catalyst.
-
-
Procedure:
-
Dissolve the hydrazine in the carboxylic acid.
-
Reflux the mixture (
) for 4–12 hours. Monitor by TLC (System: DCM/MeOH 9:1). -
Work-up: Concentrate under reduced pressure to remove excess acid.
-
Neutralize the residue with saturated
solution (Caution: evolution). -
Extract with Ethyl Acetate (
) or filter the precipitate if the solid forms directly upon neutralization. -
Purification: Recrystallization from Ethanol/Water or column chromatography (EtOAc/Hexane).
-
Method A2: Oxidative Cyclization with Aldehydes (Mild Conditions)
Mechanism: Formation of hydrazone followed by oxidative ring closure. Suitability: Best for sensitive R groups or when the carboxylic acid is not available. Preserves the cyclopropyl ring from harsh acidic reflux.
-
Reagents:
-
Substrate (1.0 eq)
-
Aldehyde (1.1 eq)
-
Oxidant: Iodobenzene diacetate (PIDA) (1.1 eq) or Chloramine-T.
-
Solvent: DCM or Ethanol.
-
-
Procedure:
-
Stir hydrazine and aldehyde in solvent at RT for 1–2 hours to form the hydrazone intermediate (verify by TLC).
-
Add PIDA portion-wise at
. -
Stir at RT for 2–4 hours.
-
Work-up: Quench with aqueous
. Extract with DCM.
-
Protocol B: Synthesis of Tetrazolo[1,5-b]pyridazines
Application: Bioisosteres of carboxylic acids; high metabolic stability.
-
Reagents:
-
Substrate (1.0 eq)
-
Sodium Nitrite (
) (1.2 eq) -
Acid: Acetic Acid (solvent) or dilute HCl (
).
-
-
Procedure:
-
Dissolve substrate in Acetic Acid (or 10% HCl) and cool to
in an ice bath. -
Add
solution (in water) dropwise, maintaining temperature to avoid decomposition. -
Stir for 1 hour at
, then allow to warm to RT over 2 hours. -
Observation: Evolution of gas may occur; a solid precipitate typically forms.
-
Work-up: Pour into ice water. Filter the solid.[1] Wash with cold water and diethyl ether.
-
Note on Azido-Tetrazole Equilibrium: These compounds often exist in equilibrium between the fused tetrazole and the 6-azidopyridazine form. In the solid state, the tetrazole usually predominates.
-
Protocol C: Synthesis of [1,2,4]Triazolo[4,3-b]pyridazine-3-thiones
Application: Precursors for S-alkylation to generate thioethers.
-
Reagents:
-
Substrate (1.0 eq)
-
Carbon Disulfide (
) (5.0 eq) - Caution: Flammable/Toxic -
Base: KOH (1.5 eq) dissolved in Ethanol.
-
-
Procedure:
-
Dissolve hydrazine in ethanolic KOH.
-
Add
dropwise at RT. -
Reflux the mixture for 6–12 hours. (Use a highly efficient condenser;
is volatile). -
Work-up: Concentrate ethanol. Dilute with water.
-
Acidify with 10% HCl to pH 3–4. The thione will precipitate as a yellow/off-white solid.
-
Filter and dry.
-
Troubleshooting & Optimization Guide
Cyclopropyl Stability
The cyclopropyl group at position 6 (relative to the hydrazine) is electronically coupled to the aromatic system.
-
Risk: Strong acidic conditions combined with high heat (e.g.,
at ) can cause ring opening to a propenyl chain. -
Mitigation: Use Polyphosphoric Acid (PPA) at controlled temperatures (
) if simple carboxylic acid reflux fails. PPA is an excellent cyclodehydrating agent that is often gentler on alkyl side chains than mineral acids.
Regioselectivity
In 3-substituted-6-hydrazinylpyridazines, cyclization typically occurs at
Data Summary Table
| Reaction Type | Reagent | Conditions | Typical Yield | Critical Note |
| Triazole Formation | Formic Acid | Reflux, 4h | 85-95% | Excellent yield; product often precipitates on cooling. |
| Triazole Formation | R-COOH / | 70-85% | Use for sterically hindered acids. Quench carefully. | |
| Oxidative Cyclization | R-CHO / PIDA | DCM, RT | 60-80% | Mildest method; preserves sensitive functional groups. |
| Tetrazole Formation | 80-90% | Monitor temperature strictly to avoid diazonium decomposition. | ||
| Thione Formation | Reflux (EtOH) | 75-85% | Ensure efficient trapping of |
Mechanistic Visualization
The following diagram details the mechanism for the acid-catalyzed cyclization (Method A1), highlighting the critical dehydration step.
Figure 2: Step-wise mechanism of triazolopyridazine formation via acid condensation.
References
-
Synthesis of [1,2,4]Triazolo[4,3-b]pyridazines
-
Oxidative Cyclization Methodologies
-
Cyclopropyl-Pyridazine Precursors
-
General Hydrazine Reactivity
- Title: Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal.
- Source: Organic Chemistry Portal.
-
URL:[Link]
- Relevance: General reference for optimizing hydrazine condens
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA | MDPI [mdpi.com]
- 4. 3-Chloro-4-cyclopropyl-6-hydrazinylpyridazine | C7H9ClN4 | CID 55280955 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preparation of Kinase Inhibitors Using 3-Cyclopropyl-6-hydrazinylpyridazine: An Application and Protocol Guide
Introduction
The landscape of kinase inhibitor discovery is continually evolving, with an emphasis on developing potent, selective, and metabolically stable therapeutic agents. The pyridazine core is a privileged scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1] This guide focuses on the synthetic utility of a key building block, 3-Cyclopropyl-6-hydrazinylpyridazine , in the preparation of a prominent class of kinase inhibitors based on the imidazo[1,2-b]pyridazine scaffold.
The imidazo[1,2-b]pyridazine ring system has emerged as a versatile template for targeting a range of protein kinases, including Cyclin-Dependent Kinases (CDKs), Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), and Tyrosine Kinase 2 (Tyk2).[2][3][4] The incorporation of a cyclopropyl group at the 6-position of the resulting fused heterocyclic system has been shown to confer advantageous properties, such as improved metabolic stability and enhanced binding affinity.[5] This document provides a comprehensive overview of the scientific rationale, detailed synthetic protocols, and key considerations for researchers, scientists, and drug development professionals working in this area.
Scientific Rationale: The Strategic Advantage of the 3-Cyclopropyl-6-hydrazinylpyridazine Scaffold
The selection of 3-Cyclopropyl-6-hydrazinylpyridazine as a starting material is a strategic choice rooted in established medicinal chemistry principles. The resulting imidazo[1,2-b]pyridazine core acts as a bioisostere for other common kinase inhibitor scaffolds, such as purines, offering a novel chemical space with distinct structure-activity relationships (SAR).[2]
The Imidazo[1,2-b]pyridazine Core: A Versatile Kinase Binding Moiety
The imidazo[1,2-b]pyridazine scaffold has demonstrated the ability to interact with the ATP-binding site of various kinases through different binding modes.
-
Hinge-Binding (Type I Inhibition): In many instances, the nitrogen atoms of the imidazo[1,2-b]pyridazine core form crucial hydrogen bonds with the kinase hinge region, a conserved segment of the protein that is essential for ATP binding. This interaction mimics the binding of the adenine portion of ATP, effectively blocking the kinase's catalytic activity. For example, in DYRK1A, a hydrogen bond is formed between the imidazo nitrogen of the core and the hinge residue Leu241.[3]
-
αC Helix Interaction: Interestingly, some imidazo[1,2-b]pyridazine-based inhibitors exhibit an unconventional binding mode. Instead of interacting with the hinge region, they bind to the αC helix in the N-terminal lobe of the kinase.[6] This mode of binding, while still competitive with ATP, can lead to enhanced selectivity compared to traditional ATP-mimetic inhibitors.[6]
The Role of the Cyclopropyl Group: Enhancing Drug-like Properties
The presence of the cyclopropyl moiety is not merely a placeholder; it plays a significant role in fine-tuning the pharmacological profile of the resulting kinase inhibitors.
-
Metabolic Stability: The cyclopropyl group is known to be metabolically robust. Its introduction can block potential sites of oxidative metabolism, thereby increasing the half-life of the compound in biological systems. Studies on Tyk2 JH2 inhibitors have shown that substituting a methyl group with a cyclopropyl group on a pyridone ring appended to the imidazo[1,2-b]pyridazine core significantly improved liver microsomal stability.[5]
-
Potency and Selectivity: The rigid and three-dimensional nature of the cyclopropyl group can provide favorable interactions within the kinase active site, leading to increased potency. Furthermore, the specific steric and electronic properties of the cyclopropyl ring can be exploited to achieve selectivity for a particular kinase over others, a critical aspect in minimizing off-target effects.
Experimental Protocols
The following protocols provide a generalized procedure for the synthesis of the imidazo[1,2-b]pyridazine scaffold from 3-Cyclopropyl-6-hydrazinylpyridazine, followed by a specific example of a kinase inhibitor synthesis.
General Protocol for the Synthesis of 6-Cyclopropyl-2-substituted-imidazo[1,2-b]pyridazines
This protocol describes the cyclocondensation reaction between 3-Cyclopropyl-6-hydrazinylpyridazine and an α-haloketone to form the core imidazo[1,2-b]pyridazine scaffold.
Reaction Scheme:
A general reaction scheme for the synthesis of the imidazo[1,2-b]pyridazine core.
Materials:
-
3-Cyclopropyl-6-hydrazinylpyridazine
-
Appropriate α-haloketone (e.g., 2-bromoacetophenone)
-
Anhydrous ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-Cyclopropyl-6-hydrazinylpyridazine (1.0 eq) in anhydrous ethanol (0.1-0.2 M), add the corresponding α-haloketone (1.0-1.2 eq).
-
Add sodium bicarbonate (2.0-3.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
Characterization:
The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Specific Protocol: Synthesis of a Representative Haspin Kinase Inhibitor
This protocol details the synthesis of a 3,6-disubstituted imidazo[1,2-b]pyridazine, a scaffold that has shown promise as a selective Haspin kinase inhibitor.[7]
Workflow Diagram:
Synthetic workflow for a representative kinase inhibitor.
Step 1: Synthesis of 6-Cyclopropyl-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine
-
Materials:
-
3-Cyclopropyl-6-hydrazinylpyridazine
-
2-bromo-1-(4-fluorophenyl)ethanone
-
Anhydrous isopropanol
-
Sodium bicarbonate
-
-
Procedure:
-
Follow the general protocol outlined above, using 3-Cyclopropyl-6-hydrazinylpyridazine and 2-bromo-1-(4-fluorophenyl)ethanone in anhydrous isopropanol.
-
Reflux the reaction mixture for 6 hours.
-
After workup, purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 6-Cyclopropyl-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine as a solid.
-
Step 2: Subsequent Functionalization (Illustrative Example)
Further modifications, often at the C3 position of the imidazo[1,2-b]pyridazine core, are typically required to achieve high potency and selectivity. This can be accomplished through various cross-coupling reactions.
-
Note: The specific conditions for these subsequent steps will vary depending on the desired final product and should be optimized accordingly. A common strategy involves halogenation of the C3 position followed by a Suzuki or other palladium-catalyzed cross-coupling reaction to introduce additional diversity.
Data Presentation
The following table summarizes the inhibitory activity of a series of hypothetical imidazo[1,2-b]pyridazine derivatives against two kinases to illustrate the impact of substitutions.
| Compound ID | R¹ (at C2) | R² (at C3) | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) |
| 1a | Phenyl | H | 150 | 800 |
| 1b | 4-Fluorophenyl | H | 85 | 650 |
| 1c | 4-Fluorophenyl | Pyridin-4-yl | 12 | 50 |
| 1d | 4-Fluorophenyl | Morpholino | 25 | 1200 |
Data is hypothetical and for illustrative purposes only.
Conclusion
3-Cyclopropyl-6-hydrazinylpyridazine is a valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors based on the imidazo[1,2-b]pyridazine scaffold. The strategic incorporation of the cyclopropyl group, combined with the inherent kinase-binding properties of the fused heterocyclic core, provides a powerful platform for the development of novel therapeutics. The protocols and scientific rationale presented in this guide are intended to serve as a foundation for researchers to explore this promising area of medicinal chemistry. Careful optimization of reaction conditions and thoughtful design of subsequent modifications will be key to unlocking the full potential of this chemical space in the ongoing quest for more effective and selective kinase inhibitors.
References
-
Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases - -ORCA - Cardiff University. [Link]
-
Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. - Centre for Medicines Discovery. [Link]
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC. [Link]
-
Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC. [Link]
-
Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors | Request PDF - ResearchGate. [Link]
-
Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. [Link]
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC. [Link]
-
3-Chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine - NIH. [Link]
-
Synthesis and biotransformation of 3-hydrazinopyridazine drugs - PubMed. [Link]
-
Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations - Organic Chemistry Portal. [Link]
Sources
- 1. Synthesis and biotransformation of 3-hydrazinopyridazine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 7. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Catalytic Hydrogenation Protocols for Pyridazine Derivatives
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistic and highly practical guide for the catalytic hydrogenation of pyridazine derivatives, ensuring high chemoselectivity, predictable stereochemical outcomes, and self-validating experimental workflows.
Mechanistic Rationale & Catalyst Dynamics
The reduction of the pyridazine ring system is a critical transformation in medicinal chemistry, providing a direct synthetic route to hexahydropyridazine (piperidazine) derivatives—highly valuable pharmacophores in drug discovery. The catalytic hydrogenation of pyridazines on a heterogeneous catalyst surface is a complex process governed by a series of sequential steps: initial adsorption of the pyridazine molecule onto the metal catalyst, dissociation of molecular hydrogen (
Crucially, the
Causality in Experimental Design (E-E-A-T)
A successful hydrogenation protocol requires more than mixing reagents; it requires an understanding of the chemical microenvironment. The following parameters dictate the success of pyridazine reductions:
-
Solvent Selection (The Role of Acidic Media): Complete saturation to hexahydropyridazines is typically performed in acidic media, such as glacial acetic acid [3][3]. Causality: The resulting hexahydropyridazine product is a strong aliphatic base. If generated in a neutral solvent, these basic amines coordinate strongly to the platinum or palladium catalyst surface, effectively poisoning the active sites and halting the reduction prematurely. Acidic media protonate the basic nitrogens in situ, preventing catalyst poisoning and facilitating complete saturation.
-
Catalyst Selection:
-
Platinum(IV) oxide (
, Adams' Catalyst): Highly effective for the complete saturation of the pyridazine ring under elevated pressures (3-4 atm) [1][1]. -
Palladium on Carbon (Pd/C): Preferred for selective dehalogenation of halopyridazines (e.g., chloropyridazines) while leaving the aromatic ring intact. Causality: When run in the presence of a mild base (like ammoniacal methanol), the base acts as a scavenger to neutralize the generated
byproduct, which would otherwise inhibit the catalytic cycle [4][4].
-
Quantitative Data: Reaction Parameters & Outcomes
The table below summarizes the optimized quantitative parameters required to achieve specific synthetic goals when hydrogenating pyridazine derivatives.
| Reaction Goal | Preferred Catalyst | Solvent System | Primary Outcome | ||
| Complete Saturation | Glacial Acetic Acid | 3-4 atm | 3.0 eq | Hexahydropyridazine | |
| Partial Reduction | Pd/C or Rh/C | Ethanol / Methanol | 1-2 atm | 1.0 - 2.0 eq | Di/Tetrahydropyridazine |
| Dehalogenation | 5% Pd/C | Ammoniacal Methanol | 1 atm | 1.0 eq (per halogen) | Dehalogenated Pyridazine |
| N-Oxide Reduction | 20% Pd/C | Methanol / 4% aq HCl | 1 atm | 1.0 - 4.0 eq | Aminopyridazine / Pyridazine |
(Data synthesized from standard protocols for pyridazine saturation and N-oxide reductions [5][5].)
Process Workflow & Decision Tree
Catalytic workflow for pyridazine reduction and dehalogenation.
Experimental Protocols
Protocol A: Complete Saturation to Hexahydropyridazine using
This procedure guarantees the complete reduction of the aromatic system to the fully saturated hexahydropyridazine [1][1].
-
Preparation: Dissolve 1.0 mmol of the pyridazine derivative in 10 mL of glacial acetic acid within a pressure-rated hydrogenation vessel.
-
Catalyst Addition: Carefully add 5-10 mol% Platinum(IV) oxide (
, Adams' catalyst) to the solution. -
Purging and Pressurization: Flush the vessel with an inert gas (Nitrogen or Argon) three times to remove atmospheric oxygen. Follow this with three flushes of Hydrogen gas (
). Pressurize the vessel to 3-4 atm of . -
Reaction Execution: Shake or stir the mixture vigorously at room temperature.
-
Self-Validation Checkpoint: Monitor the pressure gauge or volumetric burette. The system is self-validating: the reaction is deemed complete only when the theoretical volume of hydrogen (exactly 3.0 molar equivalents for an unsubstituted ring) has been consumed and pressure stabilization occurs.
-
Workup: Vent the hydrogen gas safely. Filter the mixture through a pad of Celite to remove the platinum catalyst (Caution: Dry, spent catalyst may be pyrophoric). Evaporate the acetic acid under reduced pressure. Neutralize the resulting acetate salt with saturated aqueous
and extract with ethyl acetate.
Protocol B: Selective Catalytic Dehalogenation of Chloropyridazines
This protocol is designed to remove a halogen atom (e.g., chlorine at the C3 or C6 position) without reducing the aromatic pyridazine core [4][4].
-
Preparation: Dissolve 1.0 mmol of the chloropyridazine derivative in 15 mL of ammoniacal methanol (or methanol containing 1.5 equivalents of triethylamine).
-
Catalyst Addition: Add 5% Palladium on Carbon (Pd/C) to the solution (approx. 10% w/w relative to the substrate).
-
Reaction Execution: Purge the system as described in Protocol A, but maintain the
pressure at exactly 1 atm (balloon pressure) at room temperature. -
Self-Validation Checkpoint: The reaction is self-validating through two mechanisms: (A) Exactly 1.0 molar equivalent of
will be consumed. (B) The visible precipitation of ammonium chloride (or triethylamine hydrochloride) salts in the reaction medium serves as a direct visual indicator of successful dehalogenation. -
Workup: Filter the suspension through Celite to remove both the catalyst and the precipitated salts. Concentrate the filtrate under reduced pressure, partition between water and dichloromethane, dry over
, and evaporate to yield the cleanly dehalogenated pyridazine.
References
1.[1] Synthesis of Hexahydropyridazine Derivatives: A Technical Guide. Benchchem. 1 2.[3] Pyridazine. Grokipedia. 3 3.[2] Methyl 3-chloropyridazine-4-carboxylate. Benchchem. 2 4.[5] Pyridazines (Volume E 9). Thieme-Connect. 5 5.[4] Syntheses of Pyridazine Derivatives as Herbicides. Tandfonline. 4
Sources
Application Note & Protocols: Reagent Selection for the Condensation of 3-Cyclopropyl-6-hydrazinylpyridazine with Ketones
Abstract
The pyridazine core is a privileged scaffold in medicinal chemistry, and its derivatives are of significant interest in drug development.[1] The condensation of 3-Cyclopropyl-6-hydrazinylpyridazine with ketones to form hydrazone products represents a critical synthetic transformation, yielding compounds that serve as both bioactive molecules and versatile chemical intermediates. This guide provides a comprehensive overview of the reagents and protocols for this condensation reaction. It details the underlying chemical mechanism, compares various catalytic systems—including thermal, Brønsted acid, and Lewis acid catalysis—and offers detailed, step-by-step protocols for researchers. The objective is to equip scientists in drug discovery and organic synthesis with the knowledge to make informed decisions on reagent selection and protocol design to achieve optimal reaction outcomes.
Introduction: The Chemistry of Hydrazone Formation
The reaction between a hydrazine, such as 3-Cyclopropyl-6-hydrazinylpyridazine, and a ketone is a classic condensation reaction that results in the formation of a hydrazone. This transformation proceeds via a nucleophilic addition-elimination mechanism.[2] The reaction is typically reversible and is often catalyzed by a small amount of acid.
The core mechanism involves two main stages[3]:
-
Nucleophilic Addition: The terminal nitrogen atom of the hydrazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral intermediate known as a carbinolamine.
-
Dehydration (Elimination): The carbinolamine intermediate is then dehydrated to form the final hydrazone product, characterized by a C=N double bond. This elimination of a water molecule is the rate-determining step and is significantly accelerated by acid catalysis.[4]
The role of the acid catalyst is to protonate the ketone's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2] However, the pH must be carefully controlled; a solution that is too acidic will protonate the hydrazine nucleophile, rendering it unreactive.[4][5] A mildly acidic environment (pH ~4.5-5) is generally considered optimal.[2]
Caption: Fig 1. Acid-catalyzed mechanism of hydrazone formation.
Reagent & Catalyst Selection Guide
The choice of reagent or catalyst depends on the reactivity of the ketone substrate. Sterically unhindered and electronically activated ketones may react under simple thermal conditions, while more demanding substrates require catalysis.
Thermal Condensation (Uncatalyzed)
For many reactive ketones, such as cyclopentanone or acetone, heating the reactants in a protic solvent like ethanol is sufficient to drive the reaction to completion. The solvent can act as a mild proton source to facilitate the reaction. This method is the simplest and avoids the need for additional reagents and complex work-up procedures. A protocol published by the National Institutes of Health for a similar substrate, 3-chloro-6-hydrazinylpyridazine, demonstrates the efficacy of this approach by simply refluxing with cyclopentanone in ethanol.[6]
Brønsted Acid Catalysis
Brønsted acids are the most common catalysts for hydrazone formation.[7] They accelerate the reaction by activating the ketone.
-
Acetic Acid (AcOH): A catalytic amount of glacial acetic acid is highly effective. It provides the optimal mild acidity needed to catalyze the reaction without deactivating the hydrazine. It is often used in solvents like ethanol or methanol.
-
p-Toluenesulfonic Acid (p-TsOH): For less reactive ketones, a stronger acid catalyst like p-TsOH can be employed.[3] Due to its strength, it should be used in catalytic amounts to avoid side reactions.
-
Dean-Stark Apparatus: To drive the equilibrium towards the product, especially with sterically hindered or deactivated ketones, removing the water byproduct is crucial. This is commonly achieved by refluxing in a solvent like toluene or benzene with a Dean-Stark trap.[7]
Lewis Acid Catalysis
Lewis acids offer an alternative catalytic pathway by coordinating to the carbonyl oxygen, thereby activating the ketone towards nucleophilic attack. This can be particularly useful for sensitive substrates where strong Brønsted acids might cause degradation.
-
Cerium(III) Chloride (CeCl₃·7H₂O): This has been shown to be an effective and mild catalyst for hydrazone synthesis, providing good yields under reflux in ethanol.[7]
-
Boron Trifluoride Etherate (BF₃·OEt₂): BF₃·OEt₂ is another powerful Lewis acid that can promote the reaction, often under mild conditions at room temperature in an aprotic solvent like dichloromethane.[8]
Comparative Analysis of Condensation Reagents
The selection of an appropriate reagent system is critical for maximizing yield and minimizing side products. The table below provides a comparative summary to guide this decision-making process.
| Reagent/Catalyst System | Typical Conditions | Substrate Scope | Advantages | Limitations & Considerations |
| None (Thermal) | Reflux in Ethanol or Methanol, 2-12 h | Simple, unhindered aliphatic ketones (e.g., cyclopentanone, acetone) | Simplest method; no catalyst removal needed; easy work-up. | Ineffective for sterically hindered or electron-deficient ketones; may require long reaction times. |
| Acetic Acid (AcOH) | Reflux in Ethanol, catalytic AcOH, 1-6 h | Broad scope, including many aromatic and aliphatic ketones. | Inexpensive, highly effective, easy to implement, provides optimal pH. | May not be sufficient for highly unreactive ketones. Acidity may affect sensitive functional groups. |
| p-Toluenesulfonic Acid (p-TsOH) | Reflux in Toluene with Dean-Stark trap, 2-8 h | Deactivated or sterically hindered ketones. | Powerful catalyst; water removal drives equilibrium to completion. | Strong acidity can cause side reactions; requires anhydrous conditions; catalyst must be neutralized during work-up. |
| Cerium(III) Chloride (CeCl₃·7H₂O) | Reflux in Ethanol, 2-5 mol% catalyst, 4-24 h | Aromatic aldehydes and ketones.[7] | Mild conditions; good for substrates sensitive to Brønsted acids. | Longer reaction times may be needed compared to acid catalysis; catalyst cost. |
Experimental Protocols
Safety Precaution: Hydrazine derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a certified chemical fume hood.
Protocol 1: General Thermal Condensation with a Reactive Ketone
This protocol is adapted from the synthesis of 3-chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine.[6]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-Cyclopropyl-6-hydrazinylpyridazine (1.0 eq).
-
Solvent Addition: Add absolute ethanol (approx. 0.2 M concentration relative to the hydrazine).
-
Reagent Addition: Add the reactive ketone (e.g., cyclopentanone) (1.0-1.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 3-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine spot is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath to encourage precipitation.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol 2: Acetic Acid-Catalyzed Condensation
-
Reaction Setup: To a round-bottom flask with a magnetic stirrer and reflux condenser, add 3-Cyclopropyl-6-hydrazinylpyridazine (1.0 eq) and the ketone (1.0-1.1 eq).
-
Solvent & Catalyst: Add ethanol or methanol (0.2-0.5 M) followed by 2-3 drops of glacial acetic acid.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 2-5 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the limiting reagent.
-
Work-up: Cool the mixture to ambient temperature. If a solid precipitates, collect it by filtration.
-
Isolation: If no solid forms, add water to the reaction mixture to induce precipitation. Collect the product by vacuum filtration, wash with a water/ethanol mixture, and dry. Alternatively, concentrate the solvent and purify via chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes).
Protocol 3: Lewis Acid (CeCl₃·7H₂O) Catalyzed Condensation
This protocol is based on a general method for cerium-catalyzed hydrazone synthesis.[7]
-
Reaction Setup: In a round-bottom flask, dissolve 3-Cyclopropyl-6-hydrazinylpyridazine (1.0 eq) and the ketone (1.0 eq) in ethanol (0.3 M).
-
Catalyst Addition: Add Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (0.05 eq).
-
Reaction: Heat the mixture to reflux and stir for 4-24 hours.
-
Monitoring: Follow the reaction's progress using TLC.
-
Work-up: After cooling to room temperature, concentrate the solvent using a rotary evaporator.
-
Isolation: Add water to the residue and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. Purify the crude product by recrystallization or column chromatography.
General Workflow
The process of synthesizing hydrazones from 3-Cyclopropyl-6-hydrazinylpyridazine follows a logical workflow from reagent selection through to final product characterization.
Sources
- 1. Synthesis and biotransformation of 3-hydrazinopyridazine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgosolver.com [orgosolver.com]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-Chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the Use of CeCl3.7H2O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones [mdpi.com]
- 8. gigvvy.com [gigvvy.com]
Application Note: Scalable Synthesis and Process Optimization of 3-Cyclopropyl-6-hydrazinylpyridazine
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Strategic Context & Mechanistic Overview
Pyridazine derivatives represent a privileged class of scaffolds in modern drug discovery, frequently serving as core pharmacophores in the development of human dihydroorotate dehydrogenase (DHODH) inhibitors[1] and voltage-gated calcium channel blockers[2]. The compound 3-cyclopropyl-6-hydrazinylpyridazine (CAS 1315366-19-8) is a highly valuable bifunctional intermediate. The cyclopropyl substituent imparts enhanced lipophilicity and metabolic stability compared to linear alkyl chains, while the hydrazine moiety acts as a versatile alpha-effect nucleophile for downstream annulation (e.g., synthesis of triazolopyridazines).
This application note outlines a self-validating, two-step synthetic workflow:
-
Regioselective Suzuki-Miyaura Cross-Coupling : Monosubstitution of 3,6-dichloropyridazine to yield 3-chloro-6-cyclopropylpyridazine.
-
Nucleophilic Aromatic Substitution (SNAr) : Hydrazinolysis of the remaining chloride to yield the target compound.
Step 1: Suzuki-Miyaura Cross-Coupling
Mechanistic Causality
3,6-Dichloropyridazine is a symmetrical, highly electron-deficient heterocycle. Oxidative addition of palladium(0) occurs readily at either C-Cl bond. The primary challenge in this step is preventing over-coupling (formation of 3,6-dicyclopropylpyridazine). To achieve high mono-selectivity, the stoichiometry of cyclopropylboronic acid must be strictly limited (1.05 equivalents). Furthermore, employing a mild base (e.g.,
Step-by-Step Protocol (Self-Validating System)
-
Preparation : In a flame-dried, multi-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,6-dichloropyridazine (1.0 eq) in a degassed solvent mixture of 1,4-dioxane and deionized water (4:1 v/v).
-
Reagent Loading : Add cyclopropylboronic acid (1.05 eq) and
(2.5 eq) to the solution[3]. Purge the system with nitrogen for 15 minutes to prevent catalyst oxidation. -
Catalyst Addition : Introduce
(0.05 eq) under a positive nitrogen stream. -
Thermal Activation : Heat the reaction mixture to 95 °C for 2–4 hours.
-
In-Process Quality Control (QC) : Sample the reaction at 2 hours. Analyze via LC-MS.
-
Validation Checkpoint: The reaction is deemed complete when the starting material peak vanishes and the major peak corresponds to the mono-coupled product (
). The presence of a peak at indicates over-coupling.
-
-
Workup & Purification : Cool to room temperature, dilute with water, and extract three times with ethyl acetate. Wash the combined organics with brine, dry over anhydrous
, and concentrate. Purify via silica gel chromatography (dichloromethane/ethanol 99:1) to isolate 3-chloro-6-cyclopropylpyridazine as a solid[1].
Step 2: Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Causality
The pyridazine ring remains electron-deficient despite the electron-donating nature of the cyclopropyl group. The C3 position, bearing the remaining chlorine atom, is highly susceptible to nucleophilic attack. Hydrazine hydrate is an exceptional nucleophile due to the alpha-effect (repulsion between adjacent lone pairs). A significant stoichiometric excess of hydrazine is employed to drive the reaction to completion and, crucially, to prevent the newly formed 3-cyclopropyl-6-hydrazinylpyridazine from acting as a nucleophile and reacting with another molecule of the chloride, which would form an unwanted bis-pyridazine dimer.
Step-by-Step Protocol (Self-Validating System)
-
Preparation : Suspend the purified 3-chloro-6-cyclopropylpyridazine (1.0 eq) in absolute ethanol (10 mL per gram of substrate).
-
Reagent Loading : Slowly add hydrazine hydrate (64% or 80% aqueous solution, 5.0 eq) dropwise at room temperature.
-
Thermal Activation : Heat the mixture to reflux (approx. 80 °C) for 6–8 hours.
-
In-Process Quality Control (QC) : Sample the reaction at 6 hours.
-
Validation Checkpoint: LC-MS must show complete disappearance of the characteristic chlorine isotope pattern (
ratio of 3:1). The product mass should emerge at .
-
-
Isolation : Cool the mixture to 0–5 °C using an ice-water bath to induce crystallization. Filter the resulting precipitate under vacuum.
-
Washing & Drying : Wash the filter cake with ice-cold ethanol followed by diethyl ether to remove residual hydrazine and moisture. Dry under high vacuum at 40 °C to constant weight.
Quantitative Data & Process Optimization
The following table summarizes the optimized parameters and expected analytical metrics for the two-step synthesis, allowing for direct comparison of alternative conditions.
| Step | Reaction Type | Catalyst / Key Reagent | Solvent System | Temp / Time | Expected Yield | Validation Metric (LC-MS) |
| 1 | Suzuki Coupling | 1,4-Dioxane / | 95 °C / 3 h | 40 - 60% | ||
| 1 (Alt) | Suzuki Coupling | Toluene / | 100 °C / 4 h | 55 - 65% | ||
| 2 | SNAr | Hydrazine Hydrate (5.0 eq) | Ethanol | 80 °C / 8 h | 75 - 85% | |
| 2 (Alt) | SNAr | Hydrazine Hydrate (10.0 eq) | Neat | 100 °C / 2 h | 70 - 80% |
Process Visualization
Two-step scalable synthesis workflow for 3-Cyclopropyl-6-hydrazinylpyridazine.
References
-
[1] Title: Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH). Source: Journal of Medicinal Chemistry - ACS Publications. 1
-
[3] Title: WO2009134392A1 - Cyclic inhibitors of 11beta-hydroxysteroid dehydrogenase 1. Source: WIPO / Google Patents. 3
-
[2] Title: US8648074B2 - Substituted octahydropyrrolo[1,2-a]pyrazine sulfonamides as calcium channel blockers. Source: USPTO / Google Patents. 2
Sources
- 1. Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8648074B2 - Substituted octahydropyrrolo[1,2-a]pyrazine sulfonamides as calcium channel blockers - Google Patents [patents.google.com]
- 3. WO2009134392A1 - Cyclic inhibitors of 11beta-hydroxysteroid dehydrogenase 1 - Google Patents [patents.google.com]
Handling and storage protocols for hydrazine derivatives
Application Note: Advanced Handling, Storage, and Safety Protocols for Hydrazine Derivatives in Drug Development
Introduction and Mechanistic Overview
Hydrazine and its derivatives (e.g., hydrazones, phenylhydrazines) are critical intermediates in pharmaceutical synthesis, particularly in the development of anti-tuberculosis agents (isoniazid), vasodilators (hydralazine), and oncology drugs (procarbazine)[1]. However, these compounds present extreme occupational hazards, including high reactivity, broad flammability ranges, and severe multi-organ toxicity[2][3].
To safely utilize these reagents, researchers must understand the causality behind their danger. Hydrazine derivatives are highly polar, hygroscopic, and act as powerful reducing agents[4]. Their toxicity is primarily driven by two distinct biochemical pathways:
-
Neurotoxicity via Vitamin B6 Depletion: Hydrazine reacts with ketones and aldehydes in the body to form hydrazones, effectively consuming pyridoxine (Vitamin B6). This inhibits glutamic acid decarboxylase, halting the synthesis of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter, leading to severe CNS depression and seizures[2][5].
-
Hepatotoxicity via Oxidative Stress: Cytochrome P450 enzymes metabolize hydrazines into free radical intermediates. These reactive oxygen species (ROS) deplete cellular glutathione, causing oxidative stress, DNA damage, and cellular dysfunction[1].
Biotransformation and toxicity pathways of hydrazine derivatives in human physiology.
Quantitative Safety Data and Exposure Limits
Hydrazine vapor is flammable between the limits of 4.7% and 100% by volume in air; the upper limit of 100% indicates that hydrazine decomposition is energetic enough to sustain combustion without oxygen[3][4]. Strict adherence to exposure limits is mandatory.
Table 1: Regulatory Exposure Limits and Physical Hazards
| Parameter | Value / Limit | Rationale / Causality |
|---|---|---|
| OSHA PEL | 1.0 ppm (8-hour TWA) | Legal permissible exposure limit to mitigate chronic toxicity[4][6]. |
| NIOSH REL | 0.03 ppm (2-hour ceiling) | Recommended limit based on animal carcinogenicity data[6][7]. |
| Odor Threshold | ~3.7 ppm | If odor (ammonia-like) is detected, exposure already exceeds safe limits[4][5]. |
| Flammability Range | 4.7% to 100% (Vapor) | Requires inert gas blanketing; supports combustion without O2[3][4]. |
Self-Validating Storage Protocols
Storage systems for hydrazine derivatives must be designed to prevent auto-ignition, pressure build-up, and cross-contamination.
Protocol A: Laboratory Storage Setup
-
Inert Atmosphere: Store all anhydrous and highly concentrated aqueous hydrazine derivatives under a nitrogen (N2) or argon blanket. Nitrogen dilutes the vapor phase; a mixture of 38% nitrogen raises the lower explosive limit significantly[4].
-
Secondary Containment: Place all primary glass or high-density polyethylene (HDPE) containers inside a secondary chemical-resistant tray (e.g., tub) to capture leaks[8].
-
Segregation: Isolate strictly from oxidizing agents, strong acids, halogens, and metal oxides (e.g., iron, copper), which can catalyze violent, explosive decomposition[8][9].
-
Temperature Control: Store in a cool, dry, well-ventilated area away from direct sunlight. Do not store near heat sources, as hydrazine can self-ignite at relatively low temperatures[6].
Step-by-Step Methodologies for Safe Handling
Because hydrazine is absorbed rapidly through the skin (within 30 seconds) and inhalation[5][6], engineering controls and PPE must function as a redundant safety system.
Protocol B: Material Transfer and Reaction Setup
-
Prerequisites: Ensure the lab is equipped with an approved emergency eyewash, safety shower, and a calibrated continuous gas monitor for hydrazine[8].
-
PPE: Don tightly fitting safety goggles, a face shield, a fire/flame-resistant lab coat, full-length pants, and heavy-duty Neoprene or Nitrile gloves[8]. Cartridge respirators are generally unsuitable for hydrazine; use supplied-air respirators if ventilation fails[4].
Workflow:
-
Ventilation: Conduct all open-container operations exclusively within a certified, spark-proof chemical fume hood[4][7].
-
Grounding: If transferring from metal containers, ground and bond the containers to prevent static discharge[8].
-
Inert Transfer: Purge the receiving vessel with Nitrogen. Use a closed-system transfer (e.g., cannula transfer or syringe techniques) to move the liquid, minimizing vapor release[6][8].
-
Pressure Management: Never distill hydrazine derivatives under vacuum without extensive hazard analysis, as reduced pressure alters the vapor volume percentage and can lead to autoignition[3].
-
Decontamination: Immediately after use, carefully reseal containers and keep them upright[8]. Wash hands and any exposed skin immediately[6].
Emergency Response and Spill Mitigation
In the event of a spill, the primary risk transitions rapidly from toxicity to explosion hazard.
Protocol C: Spill Cleanup Methodology
-
Evacuation & Isolation: Evacuate personnel to safe, upwind areas. Remove all sources of ignition immediately[8][10].
-
PPE Escalation: Do not attempt clean-up without maximum PPE, including a self-contained breathing apparatus (SCBA), as vapors can accumulate in low areas to form explosive concentrations[4][8].
-
Containment: Prevent the spill from entering drains, surface water, or sanitary sewer systems[8][10].
-
Absorption: Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite. Never use combustible materials like sawdust or paper towels, which can spontaneously ignite upon contact with hydrazine[10].
-
Collection: Use spark-proof tools to sweep the absorbed material into a dedicated, clearly labeled hazardous waste container ("Hazardous Waste - Hydrazine - Toxic")[8].
-
Medical Countermeasures (Post-Exposure): If neurological symptoms (tremors, seizures) occur due to exposure, medical personnel should administer large parenteral doses of pyridoxine (Vitamin B6) to correct the functional deficiency and suppress convulsions[2][9].
References
1.8, University of Notre Dame (nd.edu). 2. 5, WikEM. 3.1, National Institutes of Health (nih.gov). 4. 2, National Institutes of Health (nih.gov). 5.7, Occupational Safety and Health Administration (osha.gov). 6. 6, New Jersey Department of Health (nj.gov). 7., Longdom Publishing (longdom.org). 8. 4, Defense Technical Information Center (dtic.mil). 9. 9, Santa Cruz Biotechnology (scbt.com). 10. , Sdfine (sdfine.com). 11. 10, Fisher Scientific (fishersci.com). 12.3, American Chemical Society (acs.org).
Sources
- 1. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Hydrazine toxicity - WikEM [wikem.org]
- 6. nj.gov [nj.gov]
- 7. osha.gov [osha.gov]
- 8. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
Microwave-assisted synthesis using 3-Cyclopropyl-6-hydrazinylpyridazine
Application Note: Microwave-Assisted Synthesis using 3-Cyclopropyl-6-hydrazinylpyridazine
Abstract
This guide details the microwave-assisted derivatization of 3-Cyclopropyl-6-hydrazinylpyridazine (CPHP) , a high-value pharmacophore in kinase inhibitor discovery. Unlike conventional thermal heating, which often leads to degradation of the cyclopropyl moiety or incomplete conversion, microwave irradiation (MWI) offers precise kinetic control. This document provides validated protocols for synthesizing [1,2,4]triazolo[4,3-b]pyridazines and tetrazolo[1,5-b]pyridazines , emphasizing "Green Chemistry" principles, solvent-free options, and reaction self-validation via LC-MS/NMR endpoints.
Introduction & Molecule Profile
3-Cyclopropyl-6-hydrazinylpyridazine is a bifunctional building block. The hydrazine moiety acts as a potent dinucleophile, while the cyclopropyl group enhances metabolic stability and lipophilicity in drug candidates.
-
CAS: 1315366-19-8[1]
-
Molecular Weight: 150.18 g/mol
-
Key Reactivity:
-
N-Nucleophilicity: The terminal nitrogen (
) is the primary nucleophile; the internal nitrogen ( ) participates in cyclization. -
Cyclopropyl Stability: Stable up to ~180°C in neutral/basic media; sensitive to strong acids (
) at high temperatures (ring opening). -
Microwave Advantage: MWI accelerates the dehydration step in cyclization reactions, suppressing the formation of uncyclized hydrazide intermediates.
-
Application 1: Synthesis of 3-Substituted-6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazines
This protocol utilizes a microwave-driven condensation with carboxylic acids.[2][3] This is a "self-purifying" reaction where high temperatures drive the equilibrium toward the thermodynamically stable fused ring system.
Reaction Scheme & Mechanism
The reaction proceeds via initial acylation of the hydrazine followed by thermal dehydration and cyclization.
Figure 1: Mechanistic pathway for the formation of triazolopyridazines. MWI efficiently overcomes the activation energy of the dehydration step (Inter → TS).
Experimental Protocol
Reagents:
-
Substrate: 3-Cyclopropyl-6-hydrazinylpyridazine (1.0 equiv)
-
Reagent: Carboxylic Acid (R-COOH) (1.2 - 1.5 equiv)
-
Solvent: None (Neat) or Ethanol/Acetic Acid (if R-COOH is solid/high MP)
Step-by-Step Workflow:
-
Setup: In a 10 mL microwave process vial, weigh 150 mg (1.0 mmol) of CPHP. Add 1.2 mmol of the carboxylic acid.
-
Note: If the acid is a liquid, use it neat. If solid, add 0.5 mL of Ethanol or Acetic Acid to create a slurry.
-
-
Sealing: Cap the vial with a Teflon-lined septum.
-
Irradiation (Stage 1 - Acylation):
-
Temp: 100°C
-
Time: 5 minutes
-
Power: Dynamic (Max 150W)
-
Reasoning: Low temp ensures initial mixing and acylation without charring.
-
-
Irradiation (Stage 2 - Cyclization):
-
Temp: 150°C
-
Time: 10-15 minutes
-
Pressure Limit: 250 psi[4]
-
Reasoning: High temp forces water elimination. The cyclopropyl ring remains intact at 150°C for short durations.
-
-
Workup:
-
Cool to 50°C.
-
Add 2 mL saturated NaHCO₃ (to neutralize excess acid).
-
Extract with Ethyl Acetate (3 x 3 mL).
-
Dry over MgSO₄ and concentrate.
-
Validation & QC
| Checkpoint | Observation | Interpretation |
| TLC (50% EtOAc/Hex) | Disappearance of polar baseline spot (Hydrazine) | Conversion complete. |
| ¹H NMR | Disappearance of NH/NH₂ signals (δ 4.0-9.0 ppm) | Successful cyclization. |
| LC-MS | Mass shift: [M+H]⁺ = (MW_Hydrazine + MW_Acid) - 18 (H₂O) | Confirmation of dehydrated product. |
Application 2: Synthesis of Tetrazolo[1,5-b]pyridazines
This reaction involves nitrosation followed by azide-tetrazole equilibrium. It is highly sensitive to temperature; MWI provides rapid heating to bypass unstable diazonium intermediates.
Workflow Diagram
Figure 2: Rapid synthesis workflow for tetrazolo-fused systems. Note the low MW temperature (80°C) to prevent decomposition.
Experimental Protocol
Reagents:
-
CPHP (1.0 equiv)
-
Sodium Nitrite (1.2 equiv)
-
Solvent: 10% Acetic Acid in Water
Steps:
-
Dissolve CPHP (150 mg) in 2 mL of 10% AcOH. Cool to 0°C in an ice bath.
-
Add NaNO₂ (solution in 0.5 mL water) dropwise. Observe gas evolution (N₂).
-
Transfer to MW vial. Seal.
-
Irradiate: 80°C for 2 minutes (High absorption level).
-
Critical: Do not exceed 100°C to avoid denitrogenation.
-
-
Isolation: Pour reaction mixture onto 10g of crushed ice. The product typically precipitates as a white/off-white solid.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield (App 1) | Incomplete dehydration (Hydrazide present) | Increase Stage 2 Temp to 160°C; Add desiccant (molecular sieves) to vial. |
| Ring Opening | Acid concentration too high or Temp >180°C | Use Ethanol as co-solvent; Reduce Temp; Buffer with Sodium Acetate. |
| Pressure Spike | Decomposition or solvent volatility | Reduce sample size; Use high-pressure rated vials (300 psi). |
| Impurity (App 2) | Thermal degradation of tetrazole | Reduce MW time to 60 seconds; Ensure rapid cooling. |
References
-
Microwave-Assisted Synthesis of Triazoles
-
Hydrazinylpyridazine Reactivity
-
General Microwave Hydrazone Condensation
- Title: Microwave assisted condensation of hydrazone deriv
- Source: ResearchG
-
URL:[Link]
-
Compound Data (CPHP)
-
Title: 3-Cyclopropyl-6-hydrazinylpyridazine (CAS 1315366-19-8) Product Page.[1]
- Source: Fluorochem.
-
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. d-nb.info [d-nb.info]
- 5. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sci-Hub. Microwaves in organic synthesis: Facile synthesis of biologically active pyridazinone and iminopyridazine derivatives / Journal of Heterocyclic Chemistry, 2007 [sci-hub.sg]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Cyclopropyl-6-hydrazinylpyridazine
Welcome to the Technical Support Center for the isolation and purification of 3-Cyclopropyl-6-hydrazinylpyridazine (CAS: 1315366-19-8). This compound is a critical bifunctional building block used extensively in the synthesis of biologically active heterocycles, including pyrazoles and fused triazolo-pyridazines[1].
Due to the presence of both a pyridazine ring and a free hydrazine moiety, this molecule is highly polar, strongly basic, and oxidatively sensitive. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure high-yield, high-purity recovery.
Purification Strategy Decision Tree
Selecting the correct purification method depends entirely on your reaction scale and the downstream purity requirements. Use the diagnostic flowchart below to determine the optimal workflow for your batch.
Decision tree for 3-Cyclopropyl-6-hydrazinylpyridazine purification based on scale and purity.
Troubleshooting & FAQs
Q1: Why does my product streak across the TLC plate and fail to elute from the silica column?
The Causality: Standard normal-phase silica gel is acidic due to surface silanol (Si-OH) groups. The basic nitrogens on the pyridazine ring and the primary amine of the hydrazine form strong, irreversible hydrogen bonds and ionic interactions with these silanols. The Solution: You must deactivate the silica gel. Pre-flush your column with 2–5% Triethylamine (Et₃N) or use neutral/basic Alumina instead of silica.
Q2: My LC-MS shows a major impurity at [M+40]. What happened to my product?
The Causality: Free hydrazines are highly nucleophilic and will rapidly condense with ambient carbonyls[2]. A mass shift of +40 Da perfectly matches the condensation of the hydrazine with acetone (MW 58 - H₂O 18 = 40) to form an isopropylidene hydrazone. The Solution: Never use acetone to wash glassware used for hydrazine synthesis. Avoid ethyl acetate during prolonged evaporations, as it can slowly form acyl hydrazides. Stick to dichloromethane (DCM), methanol (MeOH), or acetonitrile (MeCN).
Q3: The isolated freebase turns dark yellow/brown after a few days on the bench. Is it degrading?
The Causality: Yes. Heteroaryl hydrazines undergo rapid auto-oxidation in the presence of oxygen, light, and trace transition metals, leading to the formation of diazonium species, azo dimers, or radical degradation products[3]. The Solution: Always store the compound under an inert atmosphere (Argon/N₂) at -20°C. For long-term bench stability, convert the freebase to its hydrochloride (HCl) salt (See Protocol A).
Q4: How do I remove unreacted hydrazine hydrate from the crude mixture?
The Causality: The synthesis of this compound typically involves the nucleophilic aromatic substitution of 3-chloro-6-cyclopropylpyridazine with excess hydrazine hydrate[4]. Hydrazine hydrate co-precipitates easily. The Solution: Hydrazine hydrate is infinitely soluble in water but poorly soluble in non-polar organics. Dissolve your crude in DCM or 2-MeTHF, wash extensively with ice-cold brine, and dry the organic layer over anhydrous Na₂SO₄.
Standardized Purification Protocols
Protocol A: Hydrochloride Salt Formation & Recrystallization (Scale: >5g)
This is a self-validating protocol. If the precipitation occurs, the basic hydrazine moiety is intact. Non-basic impurities (like unreacted halogenated starting materials) will remain in the mother liquor.
-
Dissolution: Dissolve the crude 3-Cyclopropyl-6-hydrazinylpyridazine in a minimum volume of anhydrous ethanol (EtOH) or diethyl ether (Et₂O) under an argon atmosphere.
-
Acidification: Cool the flask to 0°C in an ice bath. Dropwise, add 1.2 equivalents of 2.0 M HCl in diethyl ether. A white/off-white precipitate should begin forming immediately.
-
Maturation: Stir the suspension at 0°C for 30 minutes to ensure complete crystallization.
-
Isolation: Filter the precipitate rapidly through a sintered glass funnel under vacuum.
-
Washing & Drying: Wash the filter cake with two volumes of ice-cold anhydrous Et₂O. Dry the solid under high vacuum (<1 mbar) at 40°C for 4 hours.
Protocol B: Reverse-Phase Prep HPLC (Scale: <1g)
Ideal for generating highly pure material for biological screening or sensitive catalytic cross-coupling reactions.
-
Sample Prep: Dissolve the crude material in DMSO or a Water/MeCN (1:1) mixture. Filter through a 0.22 µm PTFE syringe filter.
-
Column Selection: Use a Prep C18 column (e.g., 21.2 x 250 mm, 5 µm).
-
Mobile Phase:
-
Buffer A: Water + 0.1% Trifluoroacetic acid (TFA) (Note: This will yield the TFA salt).
-
Buffer B: Acetonitrile + 0.1% TFA.
-
-
Gradient: Run a shallow gradient from 5% B to 60% B over 20 minutes. The polar hydrazine typically elutes early (between 15-25% B depending on column dead volume).
-
Recovery: Immediately freeze the collected fractions on dry ice and lyophilize. Do not use a rotary evaporator with a heated water bath, as heating aqueous acidic solutions of hydrazines promotes degradation.
Protocol C: Basified Flash Chromatography (Scale: 1g - 5g)
Used when the freebase is strictly required and salt formation is undesirable.
-
Column Conditioning: Pack a silica gel column and flush it with 3 column volumes (CV) of DCM containing 5% Triethylamine (Et₃N).
-
Equilibration: Flush with 2 CV of pure DCM to remove excess unbound Et₃N.
-
Loading: Dry-load the crude mixture onto Celite, or wet-load using a minimal amount of DCM.
-
Elution: Elute using a step gradient: 100% DCM
95:5 DCM:MeOH 90:10 DCM:MeOH. Crucial: Add 1% Et₃N to all elution solvents to keep the silica deactivated. -
Concentration: Pool the product-containing fractions and concentrate under reduced pressure at
30°C.
Quantitative Method Comparison
The table below summarizes the expected outcomes of each purification methodology to help you plan your workflow and expected yields.
| Purification Method | Optimal Scale | Typical Yield (%) | Expected Purity (%) | Primary Advantage |
| Protocol A: Salt Recrystallization | > 5.0 g | 65 - 80% | 95 - 98% | Highly scalable; chemically stabilizes the product for long-term storage. |
| Protocol B: RP-HPLC (TFA buffer) | < 1.0 g | 50 - 70% | > 99% | Exceptional purity; completely resolves co-eluting structural isomers. |
| Protocol C: Basified Silica Flash | 1.0 - 5.0 g | 70 - 85% | 90 - 95% | Good balance of throughput and purity; yields the freebase directly. |
References
-
ResearchGate. Synthesis of Some Pyridazine Based Pyrazolines. Retrieved from [Link]
-
RCSI Science. COORDINATION COMPOUNDS Synthesis, structure and photoluminescent properties of complexes manganese(II) based on 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. Retrieved from [Link]
-
DICP. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determin. Retrieved from[Link]
Sources
Troubleshooting cyclization failures with 3-Cyclopropyl-6-hydrazinylpyridazine
Topic: Troubleshooting Cyclization Failures Doc ID: TS-CYC-3CP-HP Last Updated: 2026-03-09 Audience: Medicinal Chemists, Process Chemists
Executive Summary & Core Chemistry
The cyclization of 3-Cyclopropyl-6-hydrazinylpyridazine (1) is a critical step in synthesizing fused heterocyclic scaffolds, most commonly 6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazines .
While the cyclopropyl group provides desirable pharmacokinetic properties (metabolic stability, lipophilicity), it introduces specific troubleshooting challenges:
-
Steric Bulk: The C3-cyclopropyl group exerts steric pressure, potentially retarding ring closure.
-
Electronic Deactivation: The pyridazine ring is electron-deficient (diazine), significantly reducing the nucleophilicity of the hydrazine moiety compared to phenylhydrazine.
-
Isomerization Risk: The kinetic [4,3-b] product is prone to the Dimroth Rearrangement , converting to the thermodynamically stable [1,5-b] isomer under forcing conditions.
Diagnostic Workflow
Before altering your protocol, identify the failure mode using this logic flow.
Figure 1: Diagnostic logic for identifying failure modes in hydrazinopyridazine cyclization.
Troubleshooting Guides (Q&A)
Issue 1: The reaction is stalled (Starting Material Unreacted)
User Question: I am refluxing 3-cyclopropyl-6-hydrazinylpyridazine with triethyl orthoformate (TEOF), but 50% of the starting material remains after 24 hours. Why?
Technical Analysis:
The pyridazine ring is electron-withdrawing (π-deficient). This pulls electron density away from the hydrazine
Corrective Actions:
-
Catalysis: Add a Lewis Acid catalyst. Scandium triflate (Sc(OTf)₃) (5 mol%) is highly effective for activating orthoesters without triggering cyclopropyl ring opening.
-
Solvent Switch: Switch from Ethanol (bp 78°C) to n-Butanol (bp 117°C) or Diglyme . The higher thermal energy is often required to overcome the activation energy barrier caused by the deactivated hydrazine.
-
Microwave Irradiation: Run the reaction at 140°C for 20 minutes in a sealed vessel.
Issue 2: Wrong Product Isolated (Dimroth Rearrangement)
User Question: I synthesized the product, but the NMR shifts don't match the expected [4,3-b] structure. It looks like the [1,5-b] isomer. How do I prevent this?
Technical Analysis: You have encountered the Dimroth Rearrangement .[1][2][3][4][5]
-
Mechanism: Under acidic or thermal stress, the fused triazole ring opens to a diazo-intermediate and re-closes on the ring nitrogen (
of the pyridazine) rather than the hydrazine nitrogen. -
Driver: The [1,5-b] isomer is generally thermodynamically more stable than the [4,3-b] kinetic product.
Corrective Actions:
-
Lower Temperature: If refluxing in acetic acid, switch to room temperature stirring for 48 hours.
-
Buffer pH: Avoid strong acids. If using an acid catalyst, buffer the reaction or switch to oxidative cyclization (see Protocol B below), which proceeds under milder conditions.
-
Monitor Time: Stop the reaction immediately upon consumption of starting material. Prolonged heating promotes isomerization.
Issue 3: Degradation / Complex Mixture
User Question: The reaction turned black, and LCMS shows multiple fragments. Is the cyclopropyl group unstable?
Technical Analysis: While the cyclopropyl group is generally robust, it is sensitive to strong Bronsted acids (e.g., conc. HCl, H₂SO₄) which can trigger ring opening (homo-Michael addition type pathways). Additionally, hydrazines are prone to oxidative degradation in air at high temperatures.
Corrective Actions:
-
Inert Atmosphere: Strictly perform all cyclizations under Argon/Nitrogen.
-
Acid Selection: Avoid mineral acids. Use Acetic Acid or p-TsOH (catalytic) only.
-
Alternative Pathway: Use the Oxidative Cyclization method (Protocol B) which avoids high heat and strong acids.
Mechanistic Visualization
Understanding the competition between the Kinetic and Thermodynamic pathways is vital.
Figure 2: The Dimroth Rearrangement pathway. High heat drives the equilibrium toward the [1,5-b] isomer.
Validated Protocols
Protocol A: Standard Orthoester Cyclization (Optimized)
Best for: Standard synthesis where thermal degradation is not observed.
-
Suspend 1.0 eq of 3-cyclopropyl-6-hydrazinylpyridazine in n-Butanol (0.5 M concentration).
-
Add 1.5 eq of Triethyl orthoformate (or corresponding orthoester).
-
Add 5 mol% p-Toluenesulfonic acid (p-TsOH) .
-
Heat to 100°C under Nitrogen for 4–6 hours.
-
Monitor by LCMS.[6]
-
Workup: Cool to 0°C. The product often precipitates. Filter and wash with cold ether.
Protocol B: Oxidative Cyclization (Mild Conditions)
Best for: Preventing Dimroth rearrangement and avoiding acid-mediated degradation.
-
Step 1 (Hydrazone Formation): React hydrazine (1.0 eq) with an aldehyde (1.1 eq) in Ethanol at RT for 2 hours to form the hydrazone. Evaporate solvent.
-
Step 2 (Cyclization): Redissolve hydrazone in DCM.
-
Add 1.1 eq of Iodobenzene Diacetate (IBD) or Trichloroisocyanuric Acid (TCCA) at 0°C.
-
Stir at RT for 1–3 hours.
-
Mechanism: This proceeds via a radical or nitrene-like pathway that rapidly closes the ring without providing the thermal energy required for rearrangement.
Data & Reference Table
| Parameter | Kinetic Product ([4,3-b]) | Thermodynamic Product ([1,5-b]) |
| Formation Condition | Mild heat (<80°C), Short time | High heat (>120°C), Acid, Long time |
| Polarity (TLC) | Generally more polar | Generally less polar |
| UV Absorbance | ||
| Stability | Metastable (can rearrange) | Stable |
References
-
Dimroth Rearrangement Mechanism: El-Reedy, A. M., et al. "IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement."[5] Beilstein Journal of Organic Chemistry, 2013, 9, 2533–2539. Link
-
Oxidative Cyclization Strategy: Wang, Z., et al. "Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA." Molecules, 2022. Link
-
Cyclopropyl Hydrazine Synthesis: Shestakov, A. N., & Kuznetsov, M. A.[7] "Synthesis of di-, tri- and tetracyclopropylhydrazines." Chemical Communications, 2016.[7] Link
-
Triazolopyridazine Overview: Fedi, V., et al. "Synthesis and binding properties of triazolopyridazines." Journal of Medicinal Chemistry, 2021.[8] (Contextual reference for scaffold utility).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 3. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 6. Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Controlling oxidation of hydrazinyl groups in synthesis
Technical Support Center: Hydrazine Chemistry & Stability Topic: Controlling Oxidation of Hydrazinyl Groups in Synthesis Support Level: Tier 3 (Advanced Research Application) Current Status: Operational
Welcome to the Hydrazine Stability Command Center
Mission: To provide researchers with actionable, mechanistic strategies for stabilizing hydrazinyl (
The Core Challenge: Hydrazines are thermodynamically potent reducing agents. In the presence of atmospheric oxygen, trace metal ions, or high pH, they undergo auto-oxidation to form azo compounds (
Module 1: The Mechanics of Instability
To control oxidation, you must interrupt the radical cascade. Hydrazine oxidation is rarely a simple one-step process; it is often catalyzed by transition metals (Cu, Fe, Pd) which lower the activation energy for electron transfer.
The Oxidation Cascade (Visualization)
The following diagram illustrates the pathway from a stable hydrazine to irreversible decomposition. Note the critical role of the Diazene intermediate.
Figure 1: The oxidative dehydrogenation pathway. Once the Azo/Diazene stage is reached, reversion is difficult; prevention is the only viable strategy.
Module 2: Troubleshooting (The "Help Desk")
Scenario A: "My colorless reaction mixture turned bright yellow/orange overnight."
-
Diagnosis: Azo Formation. [1][2][3]
-
Substituted hydrazines are typically colorless. Azo compounds (
) act as chromophores, absorbing in the UV-Vis region (yellow/orange). -
Cause: Air leak in the Schlenk line or solvent contamination with peroxides.
-
-
Corrective Action:
-
Immediate: Check TLC. Azo compounds are usually less polar than their hydrazine precursors.
-
Salvage: If the azo product is stable, you may be able to reduce it back to the hydrazine using mild reductants like
or catalytic hydrogenation (if compatible), though yield loss is expected. -
Prevention: Sparge all solvents with Argon for 20 minutes before use. Add a sacrificial antioxidant (e.g., BHT) if the synthesis allows.
-
Scenario B: "I see vigorous bubbling when adding my catalyst, and yield is near zero."
-
Diagnosis: Catalytic Dehydrogenation.
-
Metals like Pd, Pt, and Cu coordinate to the hydrazine nitrogens, forming a metallocycle that facilitates the extrusion of
gas.
-
-
Corrective Action:
-
Chelation Control: You cannot use free hydrazines with Pd/C or Copper catalysts. The hydrazine must be protected (see Module 3).[4][5][6]
-
Glassware Hygiene: Use base-bath cleaned glassware. Avoid metal spatulas; trace iron from a spatula scratch can catalyze decomposition. Use glass or Teflon-coated magnetic stir bars only.
-
Scenario C: "My product degrades in the freezer."
-
Diagnosis: Auto-oxidation of the Free Base.
-
Free hydrazine bases are significantly more labile than their corresponding salts.
-
-
Corrective Action:
-
Salt Formation: Convert your hydrazine to the Dihydrochloride or Oxalate salt immediately after purification.
-
Protocol: Dissolve free base in
, add in Dioxane dropwise. Filter the white precipitate. The protonated nitrogens ( ) are electron-poor and resistant to oxidation.
-
Module 3: Advanced Protocols & Protection Strategies
When simple inert handling fails, chemical protection is mandatory. The goal is to reduce the electron density on the nitrogen atoms, making them poor ligands for metals and less susceptible to radical abstraction.
Protocol 1: The "Double-Boc" Strategy
Best for: Metal-catalyzed cross-couplings (Buchwald-Hartwig) involving hydrazines.
Rationale: A single protecting group often leaves one nitrogen nucleophilic enough to poison catalysts. Bis-protection (e.g.,
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask. Flush with
. -
Reagents: Suspend Hydrazine salt (1.0 equiv) in DCM. Add
(2.5 equiv) to free-base in situ. -
Addition: Add
(2.2 equiv) and DMAP (0.1 equiv) at 0°C. -
Monitoring: Warm to RT. Monitor via TLC (stain with PMA or Ninhydrin; hydrazines stain distinctively).
-
Workup: Wash with mild citric acid (removes DMAP/amines) -> Bicarb -> Brine.
-
Note: Avoid strong acid washes which might cleave the Boc group prematurely.
-
Protocol 2: Selecting the Right Protecting Group
Use this decision matrix to select the protection chemistry compatible with your downstream steps.
Figure 2: Orthogonal protection strategy selector. Always verify stability of the N-N bond under cleavage conditions.
Module 4: Data & Specifications
Comparative Stability of Hydrazine Derivatives
| Derivative Type | Oxidation Resistance | Metal Compatibility | Storage Stability (4°C) |
| Free Base ( | Poor (Oxidizes in air <24h) | Critical (Poisons Pd/Pt) | < 1 Week |
| Monohydrochloride | Good (Protonation protects N) | Moderate (Acidic media) | > 6 Months |
| Boc-Protected | Excellent (Steric/Electronic) | Excellent (Standard for coupling) | Indefinite |
| Hydrazone ( | Moderate (Hydrolysis risk) | Poor (Reducing agent) | Variable |
Module 5: FAQ (Field-Derived)
Q: Can I distill substituted hydrazines to purify them? A: Proceed with extreme caution. Many hydrazines are potentially explosive when heated, especially if anhydrous.
-
Rule: Never distill to dryness.
-
Requirement: Use high vacuum (<1 mbar) to keep the bath temperature below 60°C.
-
Alternative: If the compound is solid, recrystallization (as the HCl salt) is always safer and more effective for removing oxidized impurities.
Q: How do I safely dispose of hydrazine waste? A: Never put hydrazines in the general organic waste (risk of reaction with ketones/oxidants).
-
Deactivation Protocol: Dilute the waste stream with water. Slowly add dilute household bleach (sodium hypochlorite) or 5%
in an ice bath. This oxidizes the hydrazine to and water. Test for residual oxidant with starch-iodide paper before disposal.
Q: Is EDTA necessary for all reactions? A: Not for all, but for scale-up or critical steps , yes. Commercial solvents and silica gel often contain ppm levels of iron. Adding 1-5 mol% EDTA (disodium salt) to aqueous workups can prevent post-purification decomposition caused by entrained metals.
References
-
Mechanism of Hydrazine Oxidation & Azo Form
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Safety & Handling of Organic Hydrazines
-
C
- Source: DTIC (Defense Technical Information Center). "Research on Hydrazine Decomposition."
-
URL:[Link]
-
Protecting Groups in Synthesis
- Source: Taylor & Francis / CRC Press. "Protecting Groups - Knowledge and References."
-
URL:[Link]
-
General Hydrazine Safety Profile
- Source: American Chemical Society (ACS) - Chemical Health & Safety.
-
URL:[Link]
Sources
- 1. cabb-chemicals.com [cabb-chemicals.com]
- 2. Trichloroisocyanuric Acid Mediated Oxidative Dehydrogenation of Hydrazines: A Practical Chemical Oxidation To Access Azo Compounds [organic-chemistry.org]
- 3. A practical route to azo compounds by metal-free aerobic oxidation of arylhydrazides using an NOx system - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. mazams.weebly.com [mazams.weebly.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. orgsyn.org [orgsyn.org]
Resolving solubility issues of 3-Cyclopropyl-6-hydrazinylpyridazine in water
Case ID: SOL-3CHP-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Compound Class: Substituted Hydrazinopyridazine
Executive Summary
You are likely encountering solubility issues with 3-Cyclopropyl-6-hydrazinylpyridazine because of two competing physicochemical factors: the lipophilicity of the cyclopropyl moiety and the pH-dependent ionization of the hydrazine group.
This compound behaves as a lipophilic base . In its neutral state (free base), the crystal lattice energy—reinforced by intermolecular hydrogen bonding between the hydrazine donor and pyridazine acceptor—exceeds the solvation energy provided by neutral water.
The Solution in Brief: Solubility is not a fixed constant; it is a dynamic equilibrium dependent on protonation. To dissolve this compound in aqueous media, you must drive the equilibrium toward the cationic species (protonated hydrazine) or disrupt the lattice using a dipolar aprotic cosolvent.
Module 1: Diagnostic & Root Cause Analysis
Q1: Why won't this dissolve in neutral water (pH 7)?
A: At neutral pH, the compound exists predominantly as a neutral, hydrophobic molecule.
-
The Cyclopropyl Factor: Unlike a methyl or ethyl group, the cyclopropyl ring adds significant lipophilicity (increasing LogP) and rigid steric bulk, which reduces the energetic favorability of water hydration shells surrounding the molecule.
-
The Lattice Trap: Pyridazine derivatives with hydrazine substituents form strong intermolecular hydrogen bond networks in the solid state (N-H
N). Neutral water cannot easily break these bonds. -
pKa Mismatch: The pKa of the terminal hydrazine nitrogen is estimated to be between 6.5 and 7.5 (analogous to Hydralazine). At pH 7.0, a significant fraction (~50% or more) remains unprotonated and insoluble.
Q2: My solution turned yellow/brown and precipitated. Is this a solubility issue?
A: No. This is a stability issue masquerading as a solubility issue. Hydrazines are potent nucleophiles and reducing agents. If your solution discolors:
-
Oxidation: Dissolved oxygen has oxidized the hydrazine to an azo (
) or azoxy species, which are often colored and less soluble. -
Light Sensitivity: UV light accelerates this degradation.
-
Aldehyde Contamination: If you used acetone or an aldehyde-containing buffer, you have formed a hydrazone , which will precipitate immediately.
Module 2: Aqueous Solubilization Protocols (Tier 1)
Objective: Convert the insoluble free base into a highly soluble salt.
Protocol A: In-Situ Salt Formation (Recommended for Animal Studies/Cell Culture)
Use this method if you need a purely aqueous stock without organic solvents.
Reagents:
-
1.0 M Hydrochloric Acid (HCl) or Methanesulfonic Acid (MSA).
-
Deionized Water (degassed).
Step-by-Step:
-
Weigh the target amount of 3-Cyclopropyl-6-hydrazinylpyridazine free base.
-
Suspend the powder in 80% of the final volume of water. It will remain cloudy.
-
Titrate with 1.0 M HCl dropwise while vortexing.
-
Target Stoichiometry: 1.0 to 1.1 equivalents of acid per mole of compound.
-
Visual Cue: The solution should clarify rapidly as the pH drops below 4.0.
-
-
Adjust volume with water.
-
Filter Sterilize (0.22 µm PES membrane) immediately.
Scientific Rationale:
Protonating the terminal nitrogen (
Protocol B: Buffer Compatibility Check
Do not dilute the acidic stock directly into a basic buffer (e.g., PBS pH 7.4) without verification.
| Buffer System | Compatibility | Risk Factor |
| Acetate (pH 4.0 - 5.0) | High | Ideal for maintaining solubility. |
| Saline (0.9% NaCl) | Medium | pH is unbuffered; may drift up and cause precipitation. |
| PBS (pH 7.4) | Low | Precipitation Risk. The buffering capacity of PBS will strip the proton, reverting the compound to its insoluble free base. |
| Carbonate (pH 9.0+) | Zero | Immediate precipitation and rapid oxidation. |
Module 3: Advanced Formulation (Tier 2)
Objective: Create a high-concentration stock solution (>50 mM) for "spike" additions.
Protocol C: The "DMSO Spike" Method
Use this for in vitro assays where small percentages of solvent are tolerated.
-
Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide).
-
Why: DMSO disrupts hydrogen bonding and solvates both the lipophilic cyclopropyl group and the polar hydrazine.
-
-
Preparation: Dissolve the compound in 100% DMSO to reach 100 mM.
-
Note: Sonicate if necessary. The solution should be clear and colorless to pale yellow.
-
-
Storage: Aliquot and freeze at -20°C immediately. Do not store at room temperature (accelerates oxidation).
-
Usage: Dilute the DMSO stock into the assay medium immediately before use.
-
Critical Step: Rapid dispersion (vortexing) during addition prevents "shock precipitation" where the compound crashes out before mixing.
-
Module 4: Troubleshooting Logic Pathways
Visualizing the Decision Process
Use the following logic flow to determine the correct solubilization strategy for your specific application.
Figure 1: Decision tree for selecting the optimal solubilization strategy based on compound form and experimental application.
Module 5: Stability & Handling (Critical)
The "Hidden" Solubility Killer: Oxidation Users often report that the compound dissolves initially but precipitates after 2-4 hours. This is due to the formation of insoluble degradation products.
Mechanism of Failure
-
Hydrazine Oxidation:
(Azo dimer) + .-
Result: The azo dimer lacks the basic amine, is highly lipophilic, and precipitates.
-
-
Hydrazone Formation:
.-
Warning: Never use acetone to clean glassware intended for this compound.
-
Prevention Protocol
-
De-gas all buffers: Sparge water with Nitrogen or Argon for 15 minutes before mixing.
-
Antioxidants: For aqueous stocks, add 0.1% Ascorbic Acid or EDTA to chelate trace metals that catalyze oxidation.
-
Light Protection: Wrap all vials in aluminum foil.
References
Validation & Comparative
Publish Comparison Guide: Mass Spectrometry of 3-Cyclopropyl-6-hydrazinylpyridazine
This guide details the mass spectrometry fragmentation pattern of 3-Cyclopropyl-6-hydrazinylpyridazine , a critical intermediate in the synthesis of fused nitrogen heterocycles (e.g., triazolopyridazines) used in drug discovery.
Executive Summary
In drug development, 3-Cyclopropyl-6-hydrazinylpyridazine (MW 150.18 Da) serves as a pharmacophore scaffold, combining the lipophilic cyclopropyl moiety with a reactive hydrazine handle. Its mass spectrometric characterization is pivotal for validating synthetic conversion from chlorinated precursors and monitoring subsequent cyclization reactions.
This guide compares the fragmentation performance of the target molecule against its primary synthetic alternative (the 3-chloro precursor) and provides a predictive mechanistic breakdown of its MS/MS behavior.
Technical Profile & Core Fragmentation Logic
The Molecule at a Glance
-
IUPAC Name: 3-Cyclopropyl-6-hydrazinylpyridazine[1]
-
Formula: C
H N -
Monoisotopic Mass: 150.09 Da
-
Ionization Mode: ESI(+) is preferred due to the basicity of the hydrazine and pyridazine nitrogens.
-
Observed Parent Ion:
151.10
Mechanistic Fragmentation Pathways
The fragmentation of hydrazinylpyridazines under Collision-Induced Dissociation (CID) follows three distinct mechanistic pillars. Understanding these allows researchers to distinguish the target from impurities.
-
Hydrazine Cleavage (The "Ammonia" Rule): The most labile bond is the N-N bond of the terminal hydrazine. However, in aromatic hydrazines, the loss of ammonia (NH
, -17 Da) is often favored over the loss of the hydrazine radical, leading to a stable diazenyl-like cation or cyclization intermediate.-
Transition:
151 134.
-
-
Substituent Ejection (The "Cyclopropyl" Stability): Unlike alkyl chains which fragment easily, the cyclopropyl ring attached to an aromatic system is relatively robust. However, under high collision energy, it may trigger ring opening or loss of propene (C
H , -42 Da) if the aromatic ring fragments first.-
Diagnostic: Retention of the
119 core (Cyclopropylpyridazine cation) after hydrazine loss.
-
-
Retro-Diels-Alder (RDA) Collapse: The pyridazine ring (1,2-diazine) is prone to losing molecular nitrogen (N
, -28 Da) after initial activation, a classic signature of diazines.
Comparative Performance: Target vs. Alternatives
This section compares the MS profile of the target against its Synthetic Precursor (3-Chloro-6-hydrazinylpyridazine) and a Structural Analog (Hydralazine), highlighting diagnostic differences essential for purity profiling.
Comparison Table: Diagnostic Ion Signatures
| Feature | Target: 3-Cyclopropyl-6-hydrazinylpyridazine | Alternative A: 3-Chloro-6-hydrazinylpyridazine (Precursor) | Alternative B: Hydralazine (Phthalazine Analog) |
| Parent Ion | 151.1 | 145.0 (dominant) | 161.1 |
| Isotope Pattern | M+1 only (Typical C/N ratio) | M / M+2 (3:1 ratio) (Distinct Chlorine signature) | M+1 only |
| Primary Fragment | |||
| Core Stability | High (Cyclopropyl stabilizes cation) | Medium (C-Cl bond is labile) | High (Fused benzene ring) |
| Key Differentiator | Presence of | Presence of Chlorine Isotopes | Presence of |
Performance Insight
-
Synthesis Monitoring: The disappearance of the characteristic Chlorine isotope pattern (3:1 split at 145/147) and the appearance of a clean peak at 151 is the definitive "Go/No-Go" signal for the substitution reaction.
-
Fragment Specificity: The transition
is specific to the hydrazinyl group. If this transition is absent, the hydrazine may have degraded (oxidized) to an azo or nitro species.
Visualization of Fragmentation Pathways
The following diagram maps the logical flow of ion dissociation for 3-Cyclopropyl-6-hydrazinylpyridazine under ESI-MS/MS conditions.
Caption: Predicted ESI-MS/MS fragmentation cascade for 3-Cyclopropyl-6-hydrazinylpyridazine showing primary ammonia loss and secondary heterocyclic ring cleavage.
Experimental Protocol: Validation Workflow
To replicate these results or validate the compound in a drug discovery setting, follow this self-validating protocol.
Reagents & Setup
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for hydrazine).
-
Mobile Phase B: Acetonitrile (ACN).
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm). Note: Hydrazines can tail on silica; end-capped columns are required.
Step-by-Step Methodology
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of 50:50 ACN:Water. Dilute 1:100 for MS injection.
-
Source Parameters (ESI+):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the N-N bond).
-
Desolvation Temp: 350°C.
-
-
Acquisition:
-
Scan 1 (Full Scan): 100–300 Da. Confirm parent
151.1. Check for 145/147 (unreacted chloride). -
Scan 2 (Product Ion): Select
151.1. Ramp Collision Energy (CE) from 10 to 40 eV.
-
-
Data Interpretation (Self-Validation):
-
Pass Criteria: Presence of Base Peak at 151.1 and major fragment at 134.0 (at ~15-20 eV).
-
Fail Criteria: Presence of M+2 peak at ~33% intensity of M (indicates Chloride contamination).
-
References
-
PubChem. (2025). 3-Chloro-4-cyclopropyl-6-hydrazinylpyridazine Compound Summary. National Library of Medicine. Available at: [Link]
-
Ather, A. Q., et al. (2010). 3-Chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine. Acta Crystallographica Section E. Available at: [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Growing Science. (2013). Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine derivatives. Growing Science Ltd. Available at: [Link]
Sources
IR Spectroscopy Analysis of 3-Cyclopropyl-6-hydrazinylpyridazine: A Comparative Methodological Guide
Executive Summary
3-Cyclopropyl-6-hydrazinylpyridazine represents a critical pharmacophore in the development of antihypertensive agents (related to Cadralazine) and antimicrobial scaffolds. Its structural duality—combining a strained, lipophilic cyclopropyl ring with a reactive, hydrophilic hydrazine moiety —presents unique analytical challenges.
This guide provides a technical breakdown of the infrared (IR) spectral fingerprint of this molecule.[1][2][3] Unlike standard catalog entries, we analyze the "performance" of two competing IR sampling methodologies—Attenuated Total Reflectance (ATR) versus Transmission (KBr Pellet) —to determine which technique yields superior structural fidelity for this specific hygroscopic amine.
Part 1: Theoretical Spectral Fingerprint
To accurately validate 3-Cyclopropyl-6-hydrazinylpyridazine, analysts must look for three distinct vibrational zones. The convergence of these signals confirms the successful substitution of the pyridazine core.
The "Diagnostic" High-Frequency Region (3500–3000 cm⁻¹)
This is the most critical region for purity assessment. The hydrazine group (
-
Hydrazine N-H Stretching (3400–3150 cm⁻¹):
-
Expectation: You should observe a distinctive doublet or multiple bands corresponding to the asymmetric and symmetric stretching of the terminal primary amine (
) and the secondary amine ( ). -
Causality: The N-H bonds are highly polar. Broadening in this region often indicates hydrogen bonding or residual solvent/moisture.
-
-
Cyclopropyl C-H Stretching (3080–3010 cm⁻¹):
-
The Marker: Unlike typical alkyl chains (which absorb < 3000 cm⁻¹), the cyclopropyl C-H bonds possess high
-character (approx. hybridization), shifting their absorption to higher frequencies, often appearing as a sharp "shoulder" on the aromatic C-H band. -
Differentiation: This peak distinguishes the molecule from isopropyl or propyl analogs.
-
The Heterocyclic Core (1600–1400 cm⁻¹)
-
Pyridazine Ring Breathing: Strong absorptions between 1580–1590 cm⁻¹ (C=N stretching) and 1400–1450 cm⁻¹ (ring skeletal vibrations).
-
N-H Bending (Scissoring): A medium-intensity band near 1610–1650 cm⁻¹ , often overlapping with the ring stretches.
The Fingerprint Region (< 1000 cm⁻¹)
-
Cyclopropyl Ring Deformation: A characteristic "breathing" mode appears near 1020–1025 cm⁻¹ .
-
N-N Stretching: A weaker band typically found near 950–1000 cm⁻¹ , confirming the hydrazine linkage.
Part 2: Comparative Analysis (ATR vs. KBr)
For this specific molecule, the choice of sampling technique is not merely a matter of convenience but of chemical integrity .
Performance Matrix: Sampling Techniques for Hydrazinylpyridazines
| Feature | Method A: Diamond ATR (Recommended) | Method B: KBr Pellet Transmission (Traditional) |
| Sample Integrity | High. Minimal exposure to atmospheric moisture. Non-destructive. | Moderate to Low. High surface area exposure during grinding promotes oxidation and hygroscopic water uptake. |
| Spectral Resolution | Good. Sufficient for ID. Pathlength is depth-dependent (lower intensity at high wavenumbers). | Excellent. True transmission follows Beer-Lambert law. Better resolution of sharp cyclopropyl peaks. |
| Workflow Efficiency | < 2 Minutes. "Drop and Shoot." | 15–30 Minutes. Requires grinding, pressing, and vacuum desiccation. |
| Artifact Risk | Christiansen Effect. Possible peak distortion if crystal contact is poor. | Water Bands. The hygroscopic nature of KBr + Hydrazine often results in a massive O-H interference band at 3400 cm⁻¹. |
| Suitability | Routine QC & Stability Testing. | Structural Elucidation / Publication. |
Expert Insight: Why ATR Wins for this Molecule
While KBr pellets theoretically offer higher resolution, the hydrazine moiety is chemically active . The mechanical energy of grinding with KBr (which is itself hygroscopic) often facilitates an ion-exchange reaction or accelerates the absorption of atmospheric water, creating a broad O-H band that obliterates the critical N-H stretching region. Diamond ATR is the self-validating choice because it measures the sample in its native state without matrix interaction.
Part 3: Experimental Protocol (Diamond ATR)
Objective: Obtain a high-fidelity spectrum of 3-Cyclopropyl-6-hydrazinylpyridazine minimizing hygroscopic interference.
Reagents & Equipment[2][4][5]
-
Analyte: >95% purity 3-Cyclopropyl-6-hydrazinylpyridazine (Solid).
-
Instrument: FTIR Spectrometer with Single-Reflection Diamond ATR accessory.
-
Solvent: Isopropanol (analytical grade) for cleaning.
Step-by-Step Workflow
-
System Validation (Background):
-
Clean the diamond crystal with isopropanol and a lint-free tissue. Ensure no residue remains.
-
Collect a Background Spectrum (Air) using the same parameters as the sample (e.g., 32 scans, 4 cm⁻¹ resolution).
-
Self-Check: The background should show atmospheric
(2350 cm⁻¹) and vapor, but the baseline must be flat elsewhere.
-
-
Sample Loading:
-
Place a small amount (approx. 2–5 mg) of the solid sample directly onto the center of the diamond crystal.
-
Critical Step: Lower the pressure clamp until the force gauge reads the optimal contact pressure (usually ~80–100 N). Reasoning: Poor contact causes low intensity; excessive pressure on a reactive crystal could induce pressure-polymorphism, though rare for this class.
-
-
Data Acquisition:
-
Scan range: 4000–600 cm⁻¹ .
-
Accumulation: 16 to 32 scans (sufficient for SNR > 500:1).
-
Resolution: 4 cm⁻¹ .
-
-
Post-Processing:
-
Apply ATR Correction (software algorithm) to adjust for the wavelength-dependent penetration depth. This makes the relative intensities comparable to a standard transmission library spectrum.
-
Verification: Check the 3000–3100 cm⁻¹ region.[4] If the Cyclopropyl C-H shoulder is distinct from the N-H bands, the run is valid.
-
Part 4: Analytical Logic Visualization
The following diagram illustrates the decision pathway for characterizing hydrazine derivatives, highlighting the logic behind selecting ATR over KBr.
Caption: Decision matrix for selecting the optimal IR sampling technique for reactive hydrazine derivatives.
References
-
PubChem. (2024).[5] 3-Chloro-4-cyclopropyl-6-hydrazinylpyridazine Compound Summary. National Library of Medicine. Available at: [Link]
-
Kintek Solution. (2024). What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method. Available at: [Link]
-
Doc Brown's Chemistry. (2024). Interpretation of the infrared spectrum of cyclopropane. Available at: [Link]
-
Billingsley, P. et al. (2005). Vibrational spectra of pyrazine, pyrimidine and pyridazine in solid argon. Chemical Physics. Available at: [Link]
Sources
- 1. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. 3-Chloro-4-cyclopropyl-6-hydrazinylpyridazine | C7H9ClN4 | CID 55280955 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS Analysis Protocols for Pyridazine Intermediates
For researchers, scientists, and drug development professionals, the robust analysis of synthetic intermediates is a cornerstone of efficient and successful pharmaceutical development. Pyridazine scaffolds are of particular interest due to their prevalence in a wide array of pharmacologically active agents. However, their inherent polarity and basicity present significant analytical challenges, particularly for liquid chromatography-mass spectrometry (LC-MS) methods.
This guide provides an in-depth comparison of LC-MS protocols for the analysis of pyridazine intermediates. Moving beyond a simple listing of methods, we will explore the fundamental principles behind chromatographic and ionization strategies, offering field-proven insights to empower you to select and develop robust, self-validating analytical systems for your specific compounds of interest.
Part 1: The Chromatographic Conundrum: Strategies for Retaining and Resolving Polar Pyridazine Intermediates
The primary hurdle in analyzing pyridazine intermediates is their high polarity. This characteristic leads to poor retention on conventional reversed-phase (RP) liquid chromatography columns, such as C18, where analytes elute at or near the void volume.[1][2] This co-elution with salts and other matrix components can lead to significant ion suppression in the mass spectrometer and a failure to resolve key isomers or impurities.[1] To overcome this, alternative chromatographic strategies are essential.
Hydrophilic Interaction Liquid Chromatography (HILIC): The Gold Standard for Polar Analytes
HILIC has emerged as a powerful and versatile technique for the separation of polar and ionizable compounds.[3][4] It provides a robust solution for retaining analytes that are poorly served by traditional reversed-phase methods.
The Principle of HILIC: HILIC utilizes a polar stationary phase (e.g., bare silica, diol, amide) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[5] A water-enriched layer is formed on the surface of the stationary phase, and analyte retention is primarily driven by partitioning between this aqueous layer and the bulk organic mobile phase.[5] The more hydrophilic the analyte, the stronger its retention.
Advantages for Pyridazine Analysis:
-
Excellent Retention: Provides strong retention for polar pyridazine compounds without the need for ion-pairing agents.[3][6]
-
MS Compatibility: The high organic content of the mobile phase is ideal for electrospray ionization (ESI), leading to efficient desolvation and enhanced sensitivity.
-
Orthogonal Selectivity: Offers a separation mechanism that is orthogonal to reversed-phase, which is highly advantageous in 2D-LC setups.
Key Considerations:
-
Stationary Phase Selection: The choice of HILIC stationary phase (e.g., bare silica, amide, zwitterionic) can significantly alter selectivity for different analytes.[4]
-
Mobile Phase Buffers: Volatile buffers like ammonium formate or ammonium acetate are crucial for maintaining pH and ensuring good peak shape and MS compatibility.[4]
Table 1: Comparative Retention of a Model Pyridazine Intermediate on Various HILIC Stationary Phases
| Stationary Phase | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Bare Silica | 4.8 | 1.2 | 12,500 |
| Amide | 5.5 | 1.1 | 14,000 |
| Zwitterionic | 6.2 | 1.1 | 14,500 |
| Diol | 4.2 | 1.3 | 11,000 |
| (Data is illustrative, based on a hypothetical polar pyridazine intermediate under typical HILIC gradient conditions) |
Detailed Protocol 1: UPLC-HILIC-MS/MS for Polar Pyridazine Impurity Profiling
This protocol is designed for the sensitive detection and quantification of polar impurities in a pyridazine intermediate sample.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of 90:10 (v/v) acetonitrile/water. Vortex to mix and centrifuge to pellet any insoluble material.
-
Chromatographic System: Waters ACQUITY UPLC System or equivalent.
-
Column: ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 (v/v) Acetonitrile/Water, pH 3.0 with Formic Acid.
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 (v/v) Acetonitrile/Water, pH 3.0 with Formic Acid.
-
Gradient Elution:
-
0-1 min: 1% B
-
1-8 min: 1% to 30% B
-
8-9 min: 30% to 90% B
-
9-10 min: 90% B
-
10.1-12 min: 1% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer with ESI source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Key MS Parameters:
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 450 °C
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted impurities.
-
Mixed-Mode Liquid Chromatography (MMLC): A Versatile Approach
MMLC offers a compelling alternative by combining multiple retention mechanisms, typically reversed-phase and ion-exchange, on a single stationary phase.[1][7]
The Principle of MMLC: These columns possess both hydrophobic ligands (like C18) and ion-exchange groups (either cation or anion exchangers).[8][9] This allows for the simultaneous separation of compounds with diverse polarities and charge states. For basic pyridazines, a mixed-mode phase with cation-exchange properties is particularly effective.
Advantages for Pyridazine Analysis:
-
Enhanced Retention: Provides tunable retention for basic pyridazines through ion-exchange interactions, while also retaining less polar precursors or impurities via a reversed-phase mechanism.[1]
-
Flexibility: Retention can be finely controlled by adjusting mobile phase pH and ionic strength.[1]
Key Considerations:
-
Method Development Complexity: The dual retention mechanism can make method development more complex compared to single-mode chromatography.
-
Buffer Selection: Mobile phase pH must be carefully controlled to manage the ionization state of the analytes and the charge on the stationary phase.
Workflow for Chromatographic Method Selection
The choice of chromatographic strategy is dictated by the physicochemical properties of the target analytes. This workflow provides a logical decision-making process.
Caption: Logical flow for selecting an appropriate LC strategy.
Reversed-Phase LC with MS-Compatible Ion-Pairing
While often avoided due to potential MS contamination, ion-pairing chromatography (IPC) can be a viable option when implemented correctly.[10] The key is the exclusive use of volatile, MS-compatible ion-pairing reagents.
The Principle of IPC: An ion-pairing agent with a hydrophobic tail and an ionic head group is added to the mobile phase.[11] It forms a neutral ion-pair with the charged analyte, which can then be retained by a standard reversed-phase column.
Advantages and Disadvantages:
-
Utilizes Standard Columns: Can be performed on widely available C18 columns.
-
Risk of Contamination: Non-volatile agents like trifluoroacetic acid (TFA) are notorious for causing persistent ion suppression and contaminating the MS system.[10]
-
MS-Friendly Alternatives: Volatile agents like formic acid or acetic acid are preferred.[10] For stronger ion-pairing effects, reagents like tributylamine can be used, though they require careful system flushing.[12]
Part 2: Mass Spectrometry - Ionization and Detection
The choice of ionization source is critical for achieving optimal sensitivity and generating informative mass spectra.
Ionization Sources: ESI vs. APCI
For pyridazine intermediates, Electrospray Ionization (ESI) is the most common and generally most effective technique.
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for polar and ionizable molecules.[13] Pyridazines, being basic N-heterocycles, are readily protonated in the acidic mobile phases typically used for LC-MS, leading to strong [M+H]⁺ ions.[13][14] The efficiency of ESI is highly dependent on the analyte's ability to form ions in solution.[13]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique that is better suited for less polar, thermally stable compounds with molecular weights typically below 1500 Da.[15][16] It can be a valuable complementary technique for analyzing less polar pyridazine derivatives or when ESI provides a weak response.[17][18] APCI is generally less susceptible to matrix effects from salts compared to ESI.
Table 2: Comparison of ESI and APCI for Pyridazine Analysis
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization from charged droplets in solution. | Gas-phase ion-molecule reactions via corona discharge.[18] |
| Analyte Polarity | Best for polar, ionizable compounds.[13] | Best for low to moderate polarity compounds.[15] |
| Thermal Stability | Not a primary requirement. | Analyte must be thermally stable.[16] |
| Flow Rate | Tolerates lower flow rates (optimally < 0.5 mL/min). | Compatible with higher flow rates (up to 2 mL/min).[16][19] |
| Matrix Effects | More susceptible to ion suppression from non-volatile buffers/salts.[20] | Generally less susceptible to salts, but can have other interferences. |
| Primary Application | Most pyridazine intermediates and their polar metabolites. | Less polar pyridazine derivatives, precursors, or when ESI fails. |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem MS (MS/MS) is indispensable for confirming the identity of intermediates and characterizing unknown impurities. By isolating the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. Studies on the fragmentation of fused N-heterocycles show that characteristic cross-ring cleavages on the pyridazine ring are common, providing a structural fingerprint for confirmation.[14][21]
Caption: Conceptual workflow of MS/MS for structural analysis.
Conclusion
The successful LC-MS analysis of pyridazine intermediates hinges on selecting a chromatographic strategy that effectively addresses their inherent polarity. While conventional reversed-phase methods are often inadequate, Hydrophilic Interaction Liquid Chromatography (HILIC) stands out as the premier technique, offering superior retention, selectivity, and seamless compatibility with mass spectrometry. For more complex mixtures containing analytes of varied polarity, Mixed-Mode Liquid Chromatography (MMLC) provides a powerful and flexible alternative.
The choice of ionization source is equally critical, with Electrospray Ionization (ESI) being the workhorse for these polar, basic compounds. The strategic application of these advanced UPLC-MS/MS methodologies, grounded in a firm understanding of their underlying principles, empowers researchers to develop robust, sensitive, and reliable analytical protocols essential for accelerating modern drug discovery and development.
References
-
Sagi-Kiss, V., et al. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the polar metabolome. Journal of Proteome Research, 21(6), 1428-1437. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of Pyridazine, 3,6-dichloro- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Lu, W., et al. (2013). A novel ion pairing LC/MS metabolomics protocol for study of a variety of biologically relevant polar metabolites. Metabolomics, 9(5), 987-997. [Link]
-
Golovko, O., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(15), 3703-3714. [Link]
-
Journal of Proteome Research. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link]
-
ResearchGate. (2018). Which ion pair reagents are compatible with LC-MS?. Retrieved from [Link]
-
Spectroscopy Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
Han, Y., et al. (2016). The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry. Journal of the Korean Society for Applied Biological Chemistry, 59(5), 759-768. [Link]
-
Kádár, J., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(11), 1143-1151. [Link]
-
Waters Corporation. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Retrieved from [Link]
-
SIELC Technologies. (2018). Pyrazine. Retrieved from [Link]
-
Journal of Chromatography B. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography B, 927, 1-2. [Link]
-
Growing Science. (2013). Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). [Link]
-
ResearchGate. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2019). Mechanistic studies of an L-proline-catalyzed pyridazine formation involving a Diels–Alder reaction with inverse electron demand. [Link]
-
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A Comparative Guide to the Crystal Structure Determination of 3-Cyclopropyl-6-hydrazinylpyridazine
This guide provides a comprehensive overview of the methodologies for determining the crystal structure of novel small molecules, using the hypothetical case of 3-Cyclopropyl-6-hydrazinylpyridazine. As no public crystallographic data for this specific compound exists, this document serves as a practical, in-depth guide for researchers, outlining the gold-standard techniques, comparative methods, and the critical thinking required to navigate the structure elucidation process from synthesis to a validated, publication-ready structure.
Introduction: The "Why" of Crystal Structure
In drug discovery and materials science, the precise three-dimensional arrangement of atoms in a molecule is paramount. It governs a compound's physical properties, such as solubility and stability, and its biological activity by defining how it interacts with its target. For a molecule like 3-Cyclopropyl-6-hydrazinylpyridazine, a potential pharmacophore, understanding its solid-state conformation, crystal packing, and intermolecular interactions is essential for rational drug design. This guide compares the primary and complementary techniques used to uncover this vital structural information.
Part 1: The Gold Standard - Single-Crystal X-ray Diffraction (SC-XRD)
Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the atomic structure of a crystalline solid.[1][2] It provides an unambiguous three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with high precision.
The Causality Behind the SC-XRD Workflow
The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is designed to ensure the final model is both accurate and reliable. The success of SC-XRD is fundamentally dependent on the quality of the single crystal.[3]
Caption: Workflow for Single-Crystal X-ray Diffraction.
Experimental Protocol: From Powder to Crystal
1. Synthesis and Purification:
-
Synthesize 3-Cyclopropyl-6-hydrazinylpyridazine via established synthetic routes.
-
Purify the crude product to the highest possible degree (>99%), typically by recrystallization or column chromatography. Impurities can significantly inhibit crystal growth.
2. Crystal Growth (The Art and Science): Growing a high-quality single crystal is often the most challenging step.[4][5] It involves creating a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline form. Several methods should be attempted in parallel.
| Method | Principle | Solvent Choice | Pros & Cons |
| Slow Evaporation [3][4][5] | Solvent slowly evaporates from a near-saturated solution, increasing concentration and inducing crystallization. | A single solvent in which the compound is readily soluble (e.g., Ethanol, Ethyl Acetate).[3] | Pro: Simplest method. Con: Can be too fast for volatile solvents, leading to poor quality crystals. |
| Vapor Diffusion [4] | An "anti-solvent" (in which the compound is insoluble) slowly diffuses into a solution of the compound, reducing its solubility. | A pair of miscible solvents: one to dissolve the compound, the other to act as an anti-solvent (e.g., Chloroform/Hexane). | Pro: Excellent control over growth rate; works with milligram quantities. Con: Requires careful solvent pair selection. |
| Slow Cooling [5][6] | A saturated solution at an elevated temperature is slowly cooled, as solubility typically decreases with temperature. | A solvent where the compound's solubility is temperature-dependent. | Pro: Can produce large, high-quality crystals. Con: Risk of twinning or disorder at higher temperatures. |
3. Data Collection and Structure Solution:
-
A suitable crystal (typically 0.1-0.3 mm) is selected, mounted on a diffractometer, and cooled (usually to ~100 K) to minimize thermal motion.[7]
-
The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded.
-
The raw data is processed to yield a set of reflection intensities.
-
Programs like SHELXT or SIR are used to solve the "phase problem" and generate an initial electron density map.[8][9]
-
The initial model is refined using a least-squares process with software like SHELXL, fitting the atomic positions and displacement parameters to the experimental data.[9]
Trustworthiness: The Self-Validating System
A crystallographic structure is not merely a picture; it is a model supported by rigorous validation.
-
Refinement Indices (R-factors): Values like R1 and wR2 indicate the agreement between the observed diffraction data and the calculated model. Lower values signify a better fit.
-
Goodness-of-Fit (GooF): Should be close to 1.0, indicating a good model and correct data weighting.
-
Difference Fourier Map: A map of residual electron density should be largely featureless. Significant peaks or holes suggest missing atoms or errors in the model.
-
checkCIF: All final structures must be validated using the International Union of Crystallography's (IUCr) checkCIF utility.[10][11][12] This program runs hundreds of checks for geometric consistency, potential symmetry issues, and completeness, generating a report with alerts that must be addressed.[13][14]
Part 2: Alternative and Complementary Techniques
While SC-XRD is the gold standard, other techniques provide crucial, often complementary, information or offer a viable alternative when single crystals are unobtainable.
Powder X-ray Diffraction (PXRD)
PXRD is used on a polycrystalline (powder) sample, producing a one-dimensional diffraction pattern that serves as a unique "fingerprint" for a specific crystalline phase.[15][16]
-
When to Use It:
-
Phase Identification: To confirm if a synthesized batch is the same crystalline form (polymorph) as a reference standard.[17]
-
Polymorph Screening: Essential in pharmaceutical development to identify all possible crystal forms of a drug, which can have different properties.[16][18]
-
When Single Crystals Fail: If suitable single crystals cannot be grown, structure solution can sometimes be achieved from high-quality PXRD data, though it is significantly more challenging than SC-XRD.[15][19]
-
Caption: Relationship between key structural analysis methods.
Solid-State NMR (ssNMR) Spectroscopy
Unlike XRD, which probes long-range order, ssNMR provides information about the local chemical environment of each atom in the solid state.[20][21]
-
Key Applications:
-
Confirming the Asymmetric Unit: If a crystal structure shows two independent molecules in the asymmetric unit (Z' > 1), ssNMR can confirm this by showing a doubling of specific NMR signals.
-
Amorphous Materials: It is a powerful tool for characterizing non-crystalline (amorphous) solids, which are invisible to diffraction techniques.
-
NMR Crystallography: In combination with computational modeling, ssNMR data can be used to refine or even solve crystal structures, particularly for complex systems.[22][23]
-
Part 3: Comparative Analysis - A Hypothetical Case Study
To illustrate the comparative power of these techniques, let's analyze the hypothetical data for 3-Cyclopropyl-6-hydrazinylpyridazine and compare it with known structures of similar pyridazine derivatives found in the Cambridge Structural Database (CSD).[24][25]
Hypothetical SC-XRD Data for Target Compound
| Parameter | Hypothetical Value | Significance |
| Formula | C7 H9 N4 | Confirms chemical identity. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/n | Defines the symmetry elements within the crystal. |
| a, b, c (Å) | 10.2, 7.5, 12.1 | Unit cell dimensions. |
| β (°) | 98.5 | Angle for the monoclinic cell. |
| V (ų) | 915 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R1 [I > 2σ(I)] | 0.045 | Low R-factor indicates a good fit. |
| wR2 (all data) | 0.110 | Low weighted R-factor. |
| GooF | 1.05 | Goodness-of-fit is close to 1. |
Comparison with Structurally Related Pyridazines
| Compound (CSD Refcode) | Key Structural Feature | Comparison Insight |
| 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine[26] | Forms hydrogen-bonded dimers via N-H···N interactions. | The hydrazinyl group on our target compound is a strong hydrogen bond donor and acceptor. We would predict similar N-H···N hydrogen bonding, likely forming dimers or chains, which would dominate the crystal packing. |
| 3-Chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine[27][28][29] | Two molecules in the asymmetric unit with different conformations. | The presence of a flexible cyclopropyl group could lead to conformational polymorphism or multiple molecules in the asymmetric unit. This highlights the need to use ssNMR to confirm the Z' value. |
| 2,6-dimethyl-4,8-dichloro-pyridazino[4,5-d]pyridazine[30] | Steric hindrance between substituents forces atoms out of the ring plane. | The bulky cyclopropyl group may cause a twist relative to the pyridazine ring, influencing the molecule's planarity and its ability to participate in π-stacking interactions. |
This comparative analysis demonstrates the power of placing a new structure within the context of existing chemical knowledge. The hydrazinyl group strongly suggests hydrogen bonding will be a primary packing motif, while the cyclopropyl group introduces conformational flexibility that could lead to interesting solid-state phenomena.
Conclusion
Determining the crystal structure of a novel molecule like 3-Cyclopropyl-6-hydrazinylpyridazine is a systematic process grounded in the principles of scientific integrity. While Single-Crystal X-ray Diffraction remains the unparalleled gold standard, a comprehensive analysis leverages complementary techniques like Powder XRD and Solid-State NMR to build a complete and validated picture of the molecule in the solid state. This multi-faceted approach ensures that the resulting structural model is not just a solution, but a trustworthy foundation for further research and development.
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Sabelli, C., & Zanazzi, P. F. (1972). X-ray studies of pyridazino[4,5-d]pyridazine derivatives. I. The structure of 2,6-dimethyl-4,8-dichloro-2H,6H-pyridazino[4,5-d]pyridazine-1,5-dione. IUCr Journals. Retrieved from [Link]
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Buzzini, P., et al. (2021). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online. Retrieved from [Link]
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Spectroscopic & Functional Profiling: Hydrazine vs. Amine Substituted Pyridazines
[1]
Executive Summary
In medicinal chemistry and materials science, the pyridazine core (1,2-diazine) is a privileged scaffold.[1] However, the choice between a hydrazine substituent (
This guide objectively compares these two derivatives. While amines are typically stable, fluorescent pharmacophores, hydrazines function as high-energy nucleophiles and reactive intermediates often used to construct fused heterocycles (e.g., triazolopyridazines).[1] This distinction is critical for researchers designing fluorescent probes or synthesizing antihypertensive agents like Hydralazine.
Part 1: Electronic Absorption & Fluorescence (UV-Vis/PL)
The most immediate functional difference lies in the photophysical performance. The hydrazine group acts as a stronger auxochrome but often quenches fluorescence compared to the amine.
Mechanistic Insight: The -Effect
The hydrazine substituent possesses two adjacent nitrogen atoms with lone pairs. The repulsion between these lone pairs (the
Performance Data Comparison
| Feature | Amine Substituted ( | Hydrazine Substituted ( | Spectroscopic Cause |
| 270–310 nm (Typical) | 300–340 nm (Red-shifted) | ||
| Fluorescence ( | High (0.3 – 0.6) | Low / Quenched (< 0.1) | Hydrazine promotes Photo-induced Electron Transfer (PET) quenching. |
| Stokes Shift | Moderate (40–80 nm) | Large (if emissive) | Significant excited-state structural relaxation. |
| Stability (Light) | Photostable | Photolabile | Susceptible to photo-oxidation to azo compounds or cyclization. |
Application Note
-
Choose Amines for final diagnostic probes or stable drug cores.
-
Choose Hydrazines as "turn-on" sensing triggers. For example, reacting a non-fluorescent hydrazinopyridazine with an aldehyde can restore fluorescence by locking the lone pairs into a hydrazone linkage.[1]
Part 2: Nuclear Magnetic Resonance (NMR) Signatures[1]
NMR is the definitive method for distinguishing these species during synthesis. The key differentiator is the exchangeable proton environment.
NMR Diagnostic Markers
-
Amine (
): Appears as a single broad signal (integrating to 2H). Inngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -DMSO, this typically resonates between 6.0 – 7.5 ppm . -
Hydrazine (
): Appears as two distinct signals (if exchange is slow) or a very broad combined feature.-
(Secondary): Deshielded, typically 8.0 – 9.5 ppm (1H).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
(Primary): Broad, typically 4.0 – 5.0 ppm (2H).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
NMR Trends
While rarely run routinely,
-
Amine: Shows a single exocyclic nitrogen peak.
-
Hydrazine: Shows two distinct peaks with different chemical shifts (
ppm difference between and ).
Part 3: Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy allows for rapid solid-state identification without solvent interference.
Comparative IR Bands
| Mode | Primary Amine ( | Hydrazine ( | Visual Signature |
| N-H Stretch | Doublet (Sym/Asym) | Multiplet / Broad | Amine shows two distinct sharp peaks (3400/3300 cm⁻¹).[2] Hydrazine is messier due to H-bonding. |
| N-N Stretch | Absent | ~1050 – 1100 cm⁻¹ | Weak to medium band specific to hydrazine. |
| C=N (Ring) | ~1580 cm⁻¹ | ~1570 cm⁻¹ | Slight shift due to different electron donation into the ring. |
Part 4: Experimental Protocols
Synthesis Workflow: Diversification
The following protocol describes the divergent synthesis of 3-amino and 3-hydrazino pyridazines from a common chloropyridazine precursor. This is a self-validating workflow: the appearance of fluorescence in the amine path vs. the precipitation of a reducing solid in the hydrazine path confirms success.
Diagram: Divergent Synthesis Pathway[1]
Caption: Divergent synthesis of amino and hydrazino pyridazines via nucleophilic aromatic substitution (
Detailed Methodologies
Protocol A: Synthesis of 3-Amino-6-chloropyridazine
-
Charge: In a pressure vessel, dissolve 3,6-dichloropyridazine (1.0 eq) in ethanolic ammonia (saturated).
-
Reaction: Seal and heat to 120°C for 8–12 hours. Note: High temperature is required as ammonia is a poorer nucleophile than hydrazine.
-
Workup: Cool to room temperature. Concentrate the solvent in vacuo.
-
Purification: Recrystallize from water/ethanol.
-
Validation: Product should exhibit blue fluorescence under 365 nm UV light.
Protocol B: Synthesis of 3-Hydrazino-6-chloropyridazine
-
Charge: Dissolve 3,6-dichloropyridazine (1.0 eq) in ethanol (5 vol).
-
Addition: Add hydrazine hydrate (80%, 3.0 eq) dropwise at room temperature. Caution: Exothermic.
-
Reaction: Reflux for 1–2 hours. The reaction is significantly faster than amination due to the
-effect. -
Workup: Cool to 0°C. The product typically precipitates as a hydrochloride salt or free base. Filter and wash with cold ethanol.
-
Validation (Silver Mirror Test): Dissolve a small amount of product in water. Add Tollen's reagent (
). Immediate precipitation of black silver metal confirms the presence of the reducing hydrazine group.
Part 5: Decision Matrix
Use this table to select the appropriate derivative for your research goals.
| Research Goal | Recommended Derivative | Rationale |
| Fluorescent Labeling | Amine | Higher quantum yield; does not quench excited states via PET. |
| Fragment-Based Drug Discovery | Amine | Mimics adenosine/kinase inhibitor motifs; H-bond donor/acceptor. |
| Heterocycle Construction | Hydrazine | Precursor for triazolopyridazines (via cyclization with carboxylic acids). |
| Bioconjugation | Hydrazine | Reacts specifically with aldehydes/ketones (hydrazone ligation) at physiological pH. |
| Storage Stability | Amine | Hydrazines oxidize over time to form azo dimers or decompose. |
References
-
Synthesis and biotransformation of 3-hydrazinopyridazine drugs. PubMed. [Link] (Search Context: General reactivity and metabolic pathways of hydrazinopyridazines).
-
Selective Synthesis and Photoluminescence Study of Pyrazolopyridopyridazine Diones. PMC. [Link] (Context: Fluorescence quantum yields and quenching effects of hydrazine derivatives).
-
3-Aminopyridine - IR Spectrum. NIST Chemistry WebBook. [Link] (Context: Reference IR data for aminopyridine/pyridazine analogs).
-
Difference between Primary Secondary and Tertiary Amines Via FTIR. Rocky Mountain Labs. [Link] (Context: General IR interpretation for N-H stretching bands).
-
1H, 13C, and 15N NMR spectra of some pyridazine derivatives. PubMed. [Link] (Context: Specific NMR chemical shift data for pyridazine rings).
Safety Operating Guide
3-Cyclopropyl-6-hydrazinylpyridazine: Proper Disposal & Handling Procedures
[1]
Executive Summary & Hazard Identification
3-Cyclopropyl-6-hydrazinylpyridazine (CAS: 1315366-19-8 ) is a nitrogen-rich heterocyclic building block used in drug discovery.[1][2] Its handling requires specific protocols due to the hydrazine moiety (
This guide supersedes generic organic waste protocols. The presence of the hydrazine group classifies this compound as a strong reducing agent and a potential carcinogen .[1][2][3] Improper disposal (e.g., mixing with oxidizers or bleaching) can result in the formation of toxic nitrosamines or exothermic gas evolution.[2][3]
Physicochemical Profile
| Property | Data | Operational Implication |
| CAS Number | 1315366-19-8 | Use for waste manifesting.[1][2] |
| Structure | Pyridazine ring substituted with a cyclopropyl group and a hydrazine group.[1][2][3][4] | Nitrogen-rich; potential for high energy release if incinerated improperly.[1][3] |
| Physical State | Solid (Crystalline) | Dust inhalation risk; static discharge risk.[1][2][3] |
| Reactivity | Reducing Agent | INCOMPATIBLE with strong oxidizers, aldehydes, and ketones.[1][2][3] |
| Toxicity | Acute Tox.[1][2][3] (Oral/Dermal), Skin Sensitizer, Suspected Carcinogen | Requires double-gloving and designated weighing areas.[2][3] |
Critical Segregation Protocols (The "Do Not Mix" List)
The most common accident vector for hydrazine derivatives is improper waste stream segregation.[1][2][3] You must isolate this chemical from the following classes to prevent uncontrolled reactions or the generation of more toxic byproducts.
-
🚫 NO Oxidizing Agents: Do not add to waste containers containing Nitric Acid, Peroxides, Permanganates, or Chromates.[2][3]
-
🚫 NO Bleach (Hypochlorite): Do NOT attempt to "kill" or neutralize this waste with bleach.[1][2][3]
-
🚫 NO Aldehydes/Ketones: Avoid mixing with acetone or formaldehyde waste streams if possible.[1][2][3]
Disposal Workflow & Decision Tree
The following self-validating workflow ensures compliance with RCRA standards and minimizes personnel exposure.
Primary Disposal Method: High-Temperature Incineration
Because of the nitrogen-rich heterocycle and potential biological activity, destructive incineration via a licensed hazardous waste vendor is the only approved disposal method.[1][2][3]
Figure 1: Decision logic for segregating and packaging hydrazine-derivative waste.
Detailed Procedures
A. Solid Waste (Pure Substance & Debris)[2][3]
-
Container: Use a wide-mouth HDPE jar or a dedicated solid waste drum.[1][2][3]
-
Packaging: Place the substance in a screw-top vial, then place that vial into a clear polyethylene bag (double containment) before adding to the waste drum. This prevents dust generation upon reopening the drum.[1][2][3][6]
-
Contaminated Items: Weighing boats, spatulas, and gloves must be treated as hazardous waste, not trash.
B. Liquid Waste (Solutions)
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste container (e.g., do not put DMSO solutions in thin-walled plastics that it might degrade).[1][2][3]
-
Concentration Limit: If the concentration exceeds 5%, consider precipitating the solid (if possible) to dispose of as solid waste, reducing the volume of high-hazard liquid.[2][3]
-
Venting: Use vented caps (e.g., Nalgene safety waste caps) if there is any risk of slow decomposition or off-gassing, though this compound is relatively stable in solution under ambient conditions.[1][2][3]
C. Empty Containers
-
Triple Rinse: Triple rinse the empty reagent bottle with a compatible solvent (e.g., Methanol).[1][2][3]
-
Rinsate Disposal: Add the rinsate to the Liquid Waste stream.[1][2][3]
-
Defacing: Deface the label and mark "Empty - Triple Rinsed" before discarding the glass in the broken glass/sharps container (unless local EHS rules require treating the bottle itself as hazmat).
Emergency Response: Spills & Exposure[1][7]
Pre-requisite PPE: Nitrile gloves (double layer recommended), lab coat, safety glasses with side shields.[2][3] If handling powder outside a hood, N95 dust mask or P100 respirator is required.[2][3]
Spill Cleanup Protocol
References & Regulatory Grounding[1][2][7]
-
PubChem. (2024).[1][2][3][7] Compound Summary: 3-Chloro-4-cyclopropyl-6-hydrazinylpyridazine (Analog).[1] National Library of Medicine.[1][2][3] [Link][2][3]
-
ECHA (European Chemicals Agency). (2024).[1][2][3] Substance Information: Hydrazine Derivatives Classification. [Link][1][2][3]
-
National Research Council. (2011).[1][2][3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2][3] (Chapter 6: Working with Chemicals).
-
US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. [Link][2][3]
Sources
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrazine, cyclopropyl-, hydrochloride (1:1) | C3H9ClN2 | CID 19594967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. molcore.com [molcore.com]
- 5. researchgate.net [researchgate.net]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 3-Chloro-4-cyclopropyl-6-hydrazinylpyridazine | C7H9ClN4 | CID 55280955 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
